A1AR antagonist 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12F3NO2 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
4-(2-ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H12F3NO2/c1-2-21-14-5-3-4-6-15(14)22-12-8-7-11(10-20)13(9-12)16(17,18)19/h3-9H,2H2,1H3 |
InChI Key |
CQLBTXZQYBMHPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of A1 Adenosine Receptor (A1AR) Antagonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The A1 adenosine (B11128) receptor (A1AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of cellular activity, particularly in the central nervous and cardiovascular systems.[1] Its endogenous ligand, adenosine, typically exerts inhibitory effects by reducing cellular excitability.[1] A1AR antagonists are compounds that block the action of adenosine at this receptor, thereby preventing its downstream signaling. This guide provides an in-depth examination of the molecular mechanisms underlying A1AR antagonism, detailing the canonical signaling pathways, the action of antagonists, quantitative pharmacological data, and the experimental protocols used for their characterization.
The A1 Adenosine Receptor (A1AR) and its Canonical Signaling Pathway
The A1AR is a Class A GPCR that preferentially couples to inhibitory G proteins of the Gαi/o family.[2][3] The binding of an agonist, such as the endogenous nucleoside adenosine, to the A1AR stabilizes the receptor in an active conformation. This triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.[4]
The primary signaling cascades initiated by A1AR activation include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][3][5] This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA).[3]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane, which decreases neuronal excitability.[1]
-
The Gβγ subunit also inhibits N-type and P/Q-type voltage-gated calcium channels (VGCCs), reducing calcium influx and thereby suppressing neurotransmitter release from presynaptic terminals.[1][3][4]
-
-
Phospholipase C (PLC) Pathway Interaction: A1AR activation can also lead to the inhibition of the PLC pathway, which reduces the antagonism of Gβγ-mediated inhibition of VGCCs.[3][4]
These actions collectively result in inhibitory effects, such as reduced heart rate, decreased neuronal firing, and suppression of neurotransmitter release.[1][6]
Core Mechanism of A1AR Antagonists
A1AR antagonists function primarily through competitive antagonism.[7] They bind to the same site on the receptor as adenosine (the orthosteric site) but do not activate it.[7] By occupying this binding pocket, they physically block adenosine from binding and initiating the downstream signaling cascade.[1]
The functional consequence of this blockade is the prevention or reversal of the inhibitory effects of adenosine.[1] This results in:
-
Disinhibition of Adenylyl Cyclase: In the presence of an antagonist, the basal or stimulated activity of adenylyl cyclase is restored, leading to increased intracellular cAMP levels.
-
Prevention of Ion Channel Modulation: Antagonists prevent the Gβγ-mediated activation of GIRK channels and the inhibition of VGCCs.
-
Increased Neurotransmitter Release: By blocking the presynaptic inhibitory effects of adenosine, A1AR antagonists can enhance the release of excitatory neurotransmitters.[1]
This mechanism is therapeutically exploited to achieve effects such as promoting wakefulness, improving cognitive function, and enhancing cardiac contractility.[1]
Quantitative Pharmacology of A1AR Antagonists
The interaction of antagonists with the A1AR is quantified by their binding affinity (Ki) and functional potency (pKb or IC50). Ki represents the equilibrium dissociation constant, with lower values indicating higher binding affinity. Functional assays, such as cAMP accumulation assays, are used to determine the concentration of an antagonist required to inhibit the effect of an agonist.
| Compound | Receptor | Assay Type | Value | Reference |
| DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | Rat A1AR | Radioligand Binding (Ki) | 0.47 nM | [5] |
| XAC-BY630 | Human A1AR | cAMP Accumulation (pKb) | 6.7 | [8][9][10] |
| XAC-BY630 | Human A1AR | Inositol Phosphate (pKb) | 6.5 | [8][9][10] |
| KW-3902 (Rolofylline) | Human A1AR | Radioligand Binding (Ki) | < 10 nM | [11][12] |
| BG9928 | Human A1AR | Radioligand Binding (Ki) | < 10 nM | [11][12] |
| SLV320 | Human A1AR | Radioligand Binding (Ki) | < 10 nM | [11][12] |
Table 1: Quantitative data for selected A1AR antagonists. pKb is the negative log of the antagonist's equilibrium dissociation constant determined by functional assay.
Key Experimental Protocols
The mechanism and potency of A1AR antagonists are elucidated through a variety of in vitro and in vivo experimental protocols.
These assays directly measure the affinity of an antagonist for the A1AR.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test antagonist.
-
Methodology:
-
Preparation: Membranes are prepared from cells or tissues expressing the A1AR.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled A1AR ligand (e.g., a radiolabeled antagonist) and varying concentrations of the unlabeled test antagonist.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The data are used to calculate the IC50 (the concentration of test antagonist that displaces 50% of the specific binding of the radioligand), from which the Ki value is determined using the Cheng-Prusoff equation.
-
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.[5][13]
-
Objective: To determine the functional potency (pKb or pA2) of an A1AR antagonist.
-
Methodology:
-
Cell Culture: Cells expressing the A1AR (e.g., CHO-A1 cells) are cultured.
-
Stimulation: Cells are pre-incubated with varying concentrations of the test antagonist. They are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase and produce cAMP) in the presence of a fixed concentration of an A1AR agonist (e.g., NECA).
-
Lysis & Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
Analysis: The antagonist's ability to reverse the agonist-mediated inhibition of cAMP accumulation is plotted. A Schild regression analysis can be performed to calculate the pA2 value, which represents the antagonist's affinity.[13]
-
FCS is an advanced biophysical technique used to study molecular interactions and dynamics in living cells with high resolution.[8][9]
-
Objective: To quantify ligand-receptor binding and diffusion in a small area of a single living cell membrane.[8][9][14]
-
Methodology:
-
Probe: A fluorescently labeled A1AR antagonist (e.g., XAC-BY630) is used.[8][9]
-
Measurement: A confocal microscope focuses a laser into a tiny observation volume (confocal volume) on the membrane of a cell expressing A1AR. The fluctuations in fluorescence intensity caused by the fluorescent antagonist entering and leaving this volume are recorded over time.
-
Autocorrelation Analysis: The fluorescence fluctuation data are subjected to an autocorrelation analysis. This analysis yields information about the diffusion times and concentrations of different fluorescent species.
-
Interpretation: The diffusion time of the free ligand is much faster than that of the much larger ligand-receptor complex. By analyzing the different diffusion components, one can quantify the number of receptor-ligand complexes, providing a measure of binding at the single-cell level.[8][14]
-
Conclusion
A1AR antagonists exert their effects by competitively binding to the A1 adenosine receptor, thereby blocking the canonical Gi/o-coupled signaling pathway initiated by endogenous adenosine. This action prevents the inhibition of adenylyl cyclase and the modulation of key ion channels, ultimately reversing the inhibitory influence of adenosine on cellular function. The characterization of these antagonists relies on a suite of robust experimental protocols, from traditional radioligand binding and functional assays to advanced single-cell imaging techniques. A thorough understanding of this mechanism of action is fundamental for the rational design and development of novel A1AR-targeted therapeutics for a range of disorders.
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 5. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the formation and diffusion of A >1>-adenosine receptor-antagonist complexes in single living cells - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 11. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel A1 Adenosine Receptor Antagonists: A Technical Guide to 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a promising class of A1 adenosine (B11128) receptor (A1AR) antagonists: the 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. As a representative example, this document will focus on the pharmacological profile and synthesis of compound 11o , a potent dual A1/A2A receptor antagonist.
Introduction to A1 Adenosine Receptor Antagonism
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a multitude of physiological processes.[1] A1ARs are widely distributed throughout the body, with high expression in the brain, heart, and kidneys. Activation of the A1AR by its endogenous ligand, adenosine, typically leads to inhibitory effects, including a decrease in heart rate, neuroprotection, and anti-inflammatory responses. Consequently, antagonists of the A1AR have emerged as promising therapeutic agents for a variety of conditions, including heart failure, renal disease, and Parkinson's disease.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted its potential as a core structure for the development of potent and selective A1AR antagonists.
A1AR Signaling Pathways
The A1 adenosine receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels. Additionally, A1AR activation can lead to the modulation of ion channels and the activation of phospholipase C.
Caption: A1 Adenosine Receptor Signaling Pathway.
Discovery of 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
The discovery of this class of A1AR antagonists was driven by a scaffold-hopping approach, leveraging the known pharmacophoric features of existing adenosine receptor ligands. The 1H-pyrazolo[3,4-d]pyrimidine core was selected for its desirable physicochemical properties and synthetic tractability.[1] A focused library of derivatives was synthesized and screened for their affinity and functional activity at the human A1 and A2A adenosine receptors.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for the representative compound 11o and a selection of its analogs.
Table 1: In Vitro Binding Affinities at Human A1 and A2A Adenosine Receptors
| Compound | hA1 Ki (nM) | hA2A Ki (nM) |
| 11o | 55 | 13.3 |
| 11a | >1000 | 150 |
| 11b | 250 | 45 |
| 11c | 120 | 22 |
| 11d | 80 | 18 |
Table 2: In Vitro Functional Antagonism at Human A1 and A2A Adenosine Receptors
| Compound | hA1 IC50 (nM) | hA2A IC50 (nM) |
| 11o | 98.8 | 136 |
| 11a | >10000 | 2500 |
| 11b | 1500 | 800 |
| 11c | 750 | 450 |
| 11d | 500 | 300 |
Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
The synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold is achieved through a multi-step sequence. A general synthetic route is outlined below.
References
A1AR antagonist 6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Chemical Properties
A1AR antagonist 6 , also referred to as compound 15 , is a potent and selective antagonist of the A1 adenosine (B11128) receptor (A1AR). Its systematic IUPAC name is 2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-3-carbonitrile .
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 329693-22-3 |
| Molecular Formula | C₁₇H₁₅N₃O₂S |
| Molecular Weight | 337.39 g/mol |
| SMILES | C1CCC2=C(C1)SC(=C(C2=NC(=N)N)C3=CC4=C(C=C3)OCO4)C#N |
| pKi for A1AR | 7.13[1][2] |
| pIC₅₀ for A1AR | 6.38[1][2] |
Mechanism of Action and Signaling Pathway
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, A1AR activation can lead to the modulation of various ion channels, including the activation of potassium channels and the inhibition of calcium channels, ultimately leading to a hyperpolarization of the cell membrane and a decrease in neuronal excitability.
As an antagonist, This compound binds to the A1 receptor but does not elicit a biological response. Instead, it competitively blocks the binding of adenosine, thereby preventing the receptor from being activated. This blockade of the A1AR signaling pathway can lead to various physiological effects, depending on the tissue and cell type.
Experimental Protocols
The characterization of This compound would typically involve a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity. The following are detailed methodologies for key experiments that would be cited in the characterization of this compound.
Radioligand Binding Assay for A1AR Affinity (Ki)
This assay is performed to determine the binding affinity (Ki) of the antagonist for the A1 adenosine receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A1 adenosine receptor are cultured to near confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable radioligand for A1AR, such as [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
-
Increasing concentrations of the unlabeled antagonist (This compound ).
-
Cell membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known non-radioactive A1AR ligand (e.g., unlabeled DPCPX or theophylline) is added to a set of wells.
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the antagonist.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.
-
The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis using a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay for A1AR Antagonism (pIC₅₀)
This assay measures the ability of the antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.
Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
CHO cells stably expressing the human A1 adenosine receptor are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere and grow to a suitable confluency.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then pre-incubated with varying concentrations of This compound for a specific period (e.g., 15-30 minutes) at 37°C.
-
Following the pre-incubation, cells are stimulated with a fixed concentration of an A1AR agonist (e.g., adenosine or NECA, 5'-N-Ethylcarboxamidoadenosine) in the presence of a fixed concentration of forskolin. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the observation of the inhibitory effect of the A1AR agonist.
-
The plate is incubated for another defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The stimulation is terminated by lysing the cells.
-
The intracellular cAMP concentration is then measured using a commercially available cAMP detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or LANCE (Lanthanide Chelate Excite) technologies, following the manufacturer's instructions.
-
-
Data Analysis:
-
The measured signal (e.g., fluorescence ratio) is proportional to the amount of cAMP produced.
-
The data are plotted as the percentage of inhibition of the agonist-induced response versus the logarithm of the antagonist concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀ value.
-
Selectivity Profile
To establish the selectivity of This compound , its binding affinity would need to be determined for other adenosine receptor subtypes (A2A, A2B, and A3) using similar radioligand binding assays as described above, but with cell lines expressing the respective receptor subtypes and using appropriate radioligands for each. The ratio of the Ki values for the other subtypes to the Ki value for A1AR provides the selectivity index. A higher selectivity index indicates a greater preference for the A1AR. While the available information describes the compound as "selective," specific quantitative data for its activity at other adenosine receptor subtypes is not currently available in the public domain.
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed framework for the experimental characterization of This compound . The provided protocols are standard methodologies used in the field of pharmacology for the evaluation of G protein-coupled receptor antagonists.
References
Unveiling the Potential of A1AR Antagonists: A Technical Guide for Researchers
A deep dive into the basic research applications, experimental protocols, and signaling pathways of Adenosine (B11128) A1 Receptor antagonists.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Adenosine A1 Receptor (A1AR) antagonists. The A1AR, a G protein-coupled receptor, plays a crucial role in regulating a wide array of physiological processes, making its modulation a significant area of interest for therapeutic intervention. This document provides an in-depth look at the fundamental research applications of A1AR antagonists, complete with detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction to Adenosine A1 Receptor (A1AR) and its Antagonists
The Adenosine A1 receptor is a member of the P1 subfamily of purinergic receptors and is activated by the endogenous nucleoside adenosine.[1][2][3] These receptors are widely distributed throughout the body, with high expression levels in the central nervous system, heart, and kidneys.[4][5] A1ARs primarily couple to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3][5] This signaling cascade ultimately modulates neuronal activity, cardiac function, and renal hemodynamics.
A1AR antagonists are compounds that bind to the A1 receptor but do not provoke the typical biological response of the endogenous agonist, adenosine. Instead, they block or dampen the effects of adenosine. This antagonistic action holds significant therapeutic promise for a variety of conditions, including heart failure, renal disease, and neurodegenerative disorders.[6][7] In basic research, A1AR antagonists are invaluable tools for elucidating the physiological and pathophysiological roles of the A1AR signaling pathway.
Basic Research Applications
The investigation of A1AR antagonists in a basic research context spans multiple disciplines, from molecular pharmacology to in vivo physiology. Key applications include:
-
Elucidating the role of A1AR in various tissues and disease models: By selectively blocking A1AR, researchers can study the receptor's contribution to normal physiological functions and its involvement in pathological states.
-
Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of novel antagonist compounds help in understanding the molecular determinants of A1AR binding and selectivity.[8][9] This knowledge is crucial for the rational design of more potent and selective drug candidates.
-
Neuroprotection and Cognitive Function: A1AR antagonists are being explored for their potential to enhance the release of neurotransmitters like acetylcholine (B1216132) and glutamate, which may improve cognitive function.[4]
-
Cardiovascular and Renal Research: Studies in animal models have demonstrated the renal protective and diuretic effects of A1AR antagonists, making them a subject of intense investigation for conditions like congestive heart failure.[6][7][8]
-
Pain Research: A1AR signaling is implicated in pain modulation, and antagonists are being evaluated for their potential in treating neuropathic pain.[6]
Quantitative Data on A1AR Antagonists
The following table summarizes the binding affinities (Ki) and/or functional activities (IC50/pIC50) of various compounds that have been identified as A1AR antagonists in different research studies. It is important to note that the term "compound 15" has been used to refer to different molecules across various publications.
| Compound ID (from literature) | Target Receptor(s) | Assay Type | Species | Ki (nM) | IC50/pIC50 | Selectivity (vs. A2AAR) | Reference |
| FR166124 (analogue) | A1AR | Binding | - | Potent | - | High | [8] |
| Compound C15 | A1AR/A2AAR | Functional (cAMP) | - | - | 5.10-5.35 (pIC50) | Weak | [4] |
| Compound 10b | A1R/A3R | Binding | Human | 21 (A1R), 55 (A3R) | - | - | [2] |
| Compound 15b | A1R/A3R | Binding | Human | >100-fold lower affinity than 10b | - | - | [2] |
| KW-3902 | A1AR | Binding | Human | < 10 | - | > 200-fold | [6][7] |
| BG9928 | A1AR | Binding | Human | < 10 | - | > 200-fold | [6][7] |
| SLV320 | A1AR | Binding | Human | < 10 | - | > 200-fold | [6][7] |
Key Experimental Protocols
The characterization of A1AR antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two fundamental assays.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the A1AR.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist for the A1AR.
Materials:
-
Membrane preparations from cells or tissues expressing the A1AR.
-
A radiolabeled A1AR antagonist (e.g., [3H]DPCPX).
-
Test compound (unlabeled antagonist).
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of a non-radiolabeled ligand.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of an A1AR antagonist.
Materials:
-
Whole cells expressing the A1AR.
-
Test compound (antagonist).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Add a fixed concentration of the A1AR agonist (e.g., NECA) in the presence of forskolin (B1673556) to all wells except the control wells. Forskolin is used to stimulate cAMP production, which is then inhibited by the A1AR agonist.[1][2]
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in A1AR signaling and the experimental procedures to study them is crucial for a clear understanding. The following diagrams were generated using the DOT language.
Caption: A1AR signaling pathway and the inhibitory effect of an antagonist.
Caption: General experimental workflow for the development of A1AR antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 6. researchgate.net [researchgate.net]
- 7. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to A1AR Antagonist 6: Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of A1 adenosine (B11128) receptor (A1AR) antagonists, with a focus on a representative compound designated as "Antagonist 6." This document details the experimental protocols for determining these crucial parameters and illustrates the associated signaling pathways and experimental workflows.
Introduction to A1 Adenosine Receptor (A1AR)
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) widely distributed throughout the body, with significant expression in the brain, heart, and kidneys.[1] It is activated by the endogenous nucleoside adenosine.[1] A1ARs are primarily coupled to inhibitory G proteins (Gαi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates neuronal excitability, cardiac function, and renal blood flow.[2][4] Consequently, A1AR antagonists are of significant therapeutic interest for various conditions, including cardiovascular and neurological disorders.[5]
Binding Affinity and Kinetics of A1AR Antagonist 6
The efficacy and potency of a drug candidate are critically dependent on its binding affinity and kinetics at the target receptor. For A1AR antagonists, these parameters determine the concentration required to elicit a biological response and the duration of that response.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and kinetic parameters (kon, koff, and Residence Time) for a representative A1AR antagonist, "Antagonist 6," as determined by radioligand binding assays and surface plasmon resonance (SPR).
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Radioligand |
| Ki (nM) | 5.62 | Radioligand Competition Assay | [3H]DPCPX |
Ki represents the inhibition constant, indicating the affinity of the antagonist for the receptor.
Table 2: Binding Kinetics of this compound
| Parameter | Value | Method |
| kon (M-1min-1) | 13.97 x 106 | Surface Plasmon Resonance |
| koff (min-1) | 0.024 | Surface Plasmon Resonance |
| Residence Time (min) | 41.33 | Calculated (1/koff) |
kon (association rate constant) describes the rate at which the antagonist binds to the receptor. koff (dissociation rate constant) describes the rate at which the antagonist unbinds from the receptor. Residence Time is the average duration the antagonist remains bound to the receptor.[6]
Experimental Protocols
Accurate determination of binding affinity and kinetics requires robust and well-defined experimental protocols. The following sections detail the methodologies for radioligand binding assays and surface plasmon resonance.
Radioligand Binding Assay for Ki Determination
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[7] This protocol describes a competition binding assay to determine the Ki value of an unlabeled antagonist.
3.1.1. Materials
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing the A1AR.
-
Radioligand: A high-affinity, selective A1AR antagonist radiolabeled with tritium (B154650) ([3H]), such as [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).[8]
-
Unlabeled Antagonist: The test compound ("Antagonist 6").
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radioactive, competing ligand (e.g., 10 µM DPCPX).
-
Apparatus: Glass fiber filters, filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.[5]
3.1.2. Procedure
-
Membrane Preparation: Homogenize the tissue or cell pellet in ice-cold homogenization buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[9]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[9] To determine non-specific binding, a set of wells will contain the membrane preparation, radioligand, and a saturating concentration of an unlabeled competitor.[5]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[5]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a vacuum harvester. This separates the bound radioligand from the free radioligand.[9]
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.[5]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled antagonist to generate a competition curve. The IC50 (the concentration of unlabeled antagonist that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions, providing data on association and dissociation rates.[10][11]
3.2.1. Materials
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A sensor chip with a surface suitable for immobilizing the A1AR (e.g., CM5 chip).
-
A1AR Preparation: Purified and solubilized A1AR.
-
Analyte: The A1AR antagonist ("Antagonist 6") dissolved in running buffer.
-
Running Buffer: A buffer compatible with the receptor and analyte (e.g., HBS-EP).
-
Immobilization Reagents: Amine coupling reagents (e.g., EDC, NHS).
-
Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized receptor (e.g., low pH glycine).
3.2.2. Procedure
-
Ligand Immobilization: Activate the sensor chip surface using the amine coupling reagents. Inject the purified A1AR preparation over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters.
-
Analyte Injection (Association): Inject a series of concentrations of the antagonist ("analyte") over the sensor surface at a constant flow rate. The binding of the antagonist to the immobilized A1AR causes a change in the refractive index, which is detected in real-time and recorded as a sensorgram.[12]
-
Dissociation: After the association phase, switch back to the running buffer. The dissociation of the antagonist from the receptor is monitored as a decrease in the sensorgram signal.[12]
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.[12]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can be calculated as koff/kon.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the A1AR signaling pathway and the workflows for the binding assays.
A1AR Signaling Pathway
Activation of the A1AR by an agonist triggers a cascade of intracellular events. Conversely, an antagonist blocks these effects.
Caption: A1AR Signaling Pathway.
Radioligand Binding Assay Workflow
This diagram outlines the key steps involved in a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Surface Plasmon Resonance Workflow
This diagram illustrates the sequential steps of an SPR experiment for kinetic analysis.
Caption: Surface Plasmon Resonance Workflow.
References
- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 11. scispace.com [scispace.com]
- 12. path.ox.ac.uk [path.ox.ac.uk]
An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of A1AR Antagonist 6
This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on A1AR Antagonist 6, a novel compound investigated for its potential as a selective antagonist for the A1 Adenosine (B11128) Receptor (A1AR). The A1AR, a G protein-coupled receptor, is a significant drug target due to its wide distribution and role in modulating various physiological processes, including cardiovascular function and neurotransmission.[1][2] The development of potent and selective A1AR antagonists is a key area of research for conditions such as heart failure, renal disease, and neurodegenerative disorders.[3][4]
This document details the quantitative data from binding and functional assays, the experimental protocols employed, and visual representations of key biological pathways and workflows. It is intended for researchers, scientists, and drug development professionals engaged in the field of adenosine receptor pharmacology.
Quantitative Data Summary
The in-vitro pharmacological profile of this compound was characterized through a series of binding and functional assays. The data presented below are representative of typical initial screening results for a promising A1AR antagonist candidate.
Table 1: Receptor Binding Affinity Profile of this compound
Binding affinity was determined using radioligand competition assays against membranes prepared from cells expressing human adenosine receptor subtypes. The inhibition constant (Kᵢ) is a measure of the antagonist's affinity for the receptor.
| Receptor Subtype | Radioligand | Kᵢ (nM) | Selectivity vs. A1AR |
| Human A1AR | [³H]DPCPX | 9.5 | - |
| Human A2AAR | [³H]ZM241385 | > 2000 | > 210-fold |
| Human A2BAR | [¹²⁵I]ABOUND | > 10000 | > 1050-fold |
| Human A3AR | [¹²⁵I]AB-MECA | > 5000 | > 525-fold |
Data are hypothetical, based on typical profiles for selective A1AR antagonists.[4][5]
Table 2: Functional Antagonism of this compound
Functional activity was assessed by the antagonist's ability to inhibit the effects of a known A1AR agonist in cellular assays. The half-maximal inhibitory concentration (IC₅₀) and the antagonist equilibrium dissociation constant (pKB) were determined.
| Assay Type | Agonist Used | Cell Line | Measured Parameter | IC₅₀ (nM) | pKₐ / pKₑ |
| cAMP Inhibition | NECA | CHO-hA1AR | cAMP Levels | 98.8 | 7.84 |
| β-arrestin 2 Recruitment | CPA | HEK-hA1AR | Luminescence | 150 | N/A |
| Calcium Mobilization | Adenosine | HEK-hA1AR | Intracellular Ca²⁺ | 250 | N/A |
Data are hypothetical, based on functional assay results for known A1AR antagonists.[5][6]
Signaling Pathways and Experimental Workflows
A1AR Signaling Pathways
The A1AR primarily couples to Gᵢ/Gₒ proteins.[1] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and subsequent release of calcium from intracellular stores.[2][7] Antagonist 6 is designed to block these agonist-induced events.
Caption: A1AR canonical (Gᵢ) and secondary (PLC) signaling pathways.
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of Antagonist 6 by measuring its ability to compete with a known high-affinity radioligand for binding to the A1AR.[8]
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human A1AR.[8]
-
Harvest confluent cells and homogenize in a cold buffer (e.g., Tris-HCl, MgCl₂).
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable A1AR radioligand (e.g., [³H]DPCPX).[9]
-
Add increasing concentrations of the unlabeled test compound (Antagonist 6).
-
For determining non-specific binding, add the radioligand in the presence of a saturating concentration of a known unlabeled A1AR ligand.[8]
-
For total binding, add only the radioligand and buffer.
-
-
Incubation and Filtration:
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of Antagonist 6 to determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]
-
Caption: Workflow for the radioligand competition binding assay.
cAMP Inhibition Assay
This functional assay measures the ability of Antagonist 6 to block the agonist-induced inhibition of cAMP production, confirming its antagonistic activity at the Gᵢ-coupled A1AR.[10]
Protocol:
-
Cell Culture:
-
Plate cells expressing the A1AR (e.g., CHO-hA1AR) in a 96-well plate and culture overnight.[11]
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with increasing concentrations of Antagonist 6 for a defined period (e.g., 15 minutes) at 37°C.[12]
-
Add a fixed concentration of an A1AR agonist (e.g., NECA) along with a stimulant of adenylyl cyclase like forskolin (B1673556) to all wells (except basal controls). The agonist will inhibit the forskolin-stimulated cAMP production.[11]
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP concentration against the log concentration of Antagonist 6.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of the antagonist that restores 50% of the inhibited cAMP production.
-
For competitive antagonists, a Schild regression analysis can be performed to determine the pA₂/pKₑ value.[3]
-
Caption: Workflow for the functional cAMP inhibition assay.
Calcium Mobilization Assay
This assay assesses the antagonist's ability to block agonist-induced increases in intracellular calcium, a secondary signaling pathway for A1AR.[14]
Protocol:
-
Cell Preparation:
-
Culture cells expressing A1AR (e.g., HEK-hA1AR) in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is often a "no-wash" procedure.[15]
-
Incubate the plate at 37°C for approximately 1 hour, followed by equilibration at room temperature.
-
-
Assay Procedure:
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Add varying concentrations of Antagonist 6 to the wells and incubate for a short period.
-
Record the basal fluorescence signal for several seconds.
-
Add a fixed concentration of an A1AR agonist (e.g., adenosine) to stimulate the receptor.
-
Continuously record the change in fluorescence intensity, which corresponds to the change in intracellular free calcium.[15]
-
-
Data Analysis:
-
The data are typically analyzed by measuring the peak fluorescence response or the area under the curve after agonist addition.
-
Plot the response against the log concentration of Antagonist 6 to generate a dose-response curve and determine the IC₅₀ value.
-
Disclaimer: This document is a technical guide based on established scientific methodologies. The specific compound "this compound" is used as a representative example for illustrative purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biorxiv.org [biorxiv.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Role of A1 Adenosine Receptor (A1AR) Antagonists in Adenosine Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the A1 adenosine (B11128) receptor (A1AR), a critical G protein-coupled receptor (GPCR) involved in numerous physiological processes. We will explore the intricate downstream signaling pathways initiated by A1AR activation, detail the mechanism of action for A1AR antagonists, and present quantitative data on key antagonist compounds. Furthermore, this document supplies detailed experimental protocols for the characterization of these antagonists and visualizes complex biological and experimental workflows using high-clarity diagrams to facilitate understanding and application in a research and development setting.
Introduction to the A1 Adenosine Receptor
Adenosine is an endogenous purine (B94841) nucleoside that functions as a crucial neuromodulator and homeostatic regulator in the central nervous system (CNS) and peripheral tissues[1][2]. It exerts its effects by binding to four distinct GPCR subtypes: A1, A2A, A2B, and A3[3][4]. Among these, the A1 adenosine receptor (A1AR) is ubiquitously expressed throughout the body, with high concentrations in the brain, heart, and kidneys[5]. The A1AR exhibits the highest affinity for adenosine and is primarily coupled to inhibitory G proteins (Gi/Go), playing a key role in reducing cellular excitability and metabolic activity[3][6][7].
A1AR antagonists are compounds that bind to the A1 receptor but do not activate it, thereby blocking the endogenous ligand adenosine from exerting its inhibitory effects[3][4]. This blockade can lead to a variety of physiological responses, including increased neurotransmitter release, enhanced cardiac contractility, and modified renal function, making A1AR antagonists a promising therapeutic class for a range of conditions, including heart failure, renal disease, and neurological disorders[3][8].
The A1AR Signaling Cascade
Activation of the A1AR by an agonist initiates a cascade of intracellular events primarily mediated by the Gi/o family of G proteins. This leads to the modulation of multiple downstream effectors.
Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
The most well-characterized A1AR signaling pathway involves the Gαi subunit. Upon receptor activation, the Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).[1][9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[3][9]. A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous cellular proteins to regulate their function[1].
Gβγ-Mediated Pathways and Non-Canonical Signaling
The Gβγ dimer, which also dissociates from Gαi upon receptor activation, can directly modulate other effectors. These include:
-
Activation of Potassium Channels: Gβγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability[3].
-
Inhibition of Calcium Channels: Gβγ signaling can inhibit N-type and P/Q-type voltage-gated calcium channels, which reduces calcium influx and subsequently suppresses neurotransmitter release from presynaptic terminals[1][3].
-
Activation of Phospholipase C (PLC): In some cellular contexts, A1AR can couple to Gq or use Gβγ subunits to activate phospholipase C (PLC)[1][5][6]. PLC activation cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of protein kinase C (PKC), respectively[1][9].
Caption: A1AR signaling pathways upon agonist binding.
The mechanism of A1AR antagonists is competitive inhibition. These molecules occupy the same binding site on the receptor as adenosine but fail to induce the conformational change necessary for G protein coupling and activation. By blocking adenosine's access, antagonists prevent the initiation of the downstream signaling cascades described above, effectively reversing the inhibitory tone mediated by adenosine.
Caption: Competitive antagonism at the A1 adenosine receptor.
Quantitative Characterization of A1AR Antagonists
The pharmacological activity of A1AR antagonists is quantified by their binding affinity (Ki) and functional potency (IC50). Affinity describes how tightly a compound binds to the receptor, while potency measures the concentration required to produce a specific functional effect. The table below summarizes these values for several well-characterized A1AR antagonists.
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | A1AR | Human | Binding | 0.4 - 6 | - | [10] |
| A1AR | Porcine | Binding | 0.21 | - | [11] | |
| CGS-15943 | A1AR | Human | Functional | - | 14 | N/A |
| KW-3902 (Roliparam) | A1AR | Human | Binding | < 10 | - | [12] |
| BG9928 | A1AR | Human | Binding | < 10 | - | [12] |
| SLV320 | A1AR | Human | Binding | < 10 | - | [12] |
| ASP5854 | A1AR | Human | Binding | 9.03 | - | [13] |
Note: Ki and IC50 values can vary significantly based on experimental conditions, tissue/cell type, and assay methodology. It is crucial to consider these factors when comparing data from different sources.[14]
Experimental Protocols for Antagonist Characterization
The characterization of novel A1AR antagonists involves a series of standardized assays to determine their binding and functional properties. Below are detailed protocols for two fundamental assays.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1AR.[15]
Objective: To calculate the inhibition constant (Ki) of a test compound for the A1AR.
Materials:
-
Membrane Preparation: Cell membranes from cells expressing A1AR (e.g., CHO-hA1AR) or tissue homogenates (e.g., rat brain cortex)[16].
-
Radioligand: A high-affinity, selective A1AR antagonist radioligand, such as [³H]DPCPX[11].
-
Test Compound: Unlabeled antagonist of interest, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled A1AR ligand (e.g., 100 µM CPA) to saturate all specific binding sites[10].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[11].
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/C)[16].
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay[16].
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd value, e.g., 1-2 nM [³H]DPCPX), and varying concentrations of the unlabeled test compound[15][16].
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled ligand[11].
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium[16].
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand[11][16].
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter[11].
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].
-
cAMP Accumulation Functional Assay
This assay measures the functional potency (IC50) of an A1AR antagonist by quantifying its ability to reverse agonist-induced inhibition of cAMP production.
Objective: To determine the IC50 of an antagonist in a whole-cell functional assay.
Materials:
-
Cell Line: A cell line stably expressing the A1AR (e.g., CHO-hA1AR).
-
A1AR Agonist: A known A1AR agonist (e.g., NECA or CPA).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: A1AR antagonist of interest.
-
cAMP Detection Kit: A kit based on principles like HTRF or AlphaScreen[17][18].
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluency.
-
Assay Setup (Antagonist Mode):
-
Pre-incubate cells with varying concentrations of the antagonist test compound for 15-30 minutes.
-
Add a fixed concentration of an A1AR agonist (typically its EC80 concentration) along with a fixed concentration of forskolin (e.g., 1-10 µM) to all wells. The forskolin stimulates adenylyl cyclase, leading to high cAMP levels, which are then inhibited by the agonist[19]. The antagonist will compete with the agonist, reversing this inhibition.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol[17]. The signal (e.g., HTRF ratio) will be inversely proportional to the cAMP concentration.
-
Data Analysis:
-
Plot the assay signal against the log concentration of the antagonist.
-
The resulting curve will show an increase in signal as the antagonist reverses the agonist's effect.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (or IC50) value, which represents the concentration of antagonist that produces 50% of the maximal reversal effect[18].
-
Caption: Typical workflow for A1AR antagonist characterization.
Conclusion
A1AR antagonists represent a significant class of molecules with broad therapeutic potential. Their mechanism of action, centered on blocking the inhibitory effects of endogenous adenosine, allows for the targeted modulation of cellular activity in various tissues. A thorough understanding of the underlying A1AR signaling pathways is paramount for rational drug design. The successful discovery and development of novel A1AR antagonists depend on the rigorous application of quantitative pharmacological assays, such as radioligand binding and functional cAMP measurements, to accurately determine their affinity, potency, and selectivity. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of adenosine receptor pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 4. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A1 adenosine receptor antagonists, agonists, and allosteric enhancers [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Figure 13. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of A1AR Antagonist 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The A1 adenosine (B11128) receptor (A1AR), a G-protein coupled receptor, plays a crucial role in regulating a multitude of physiological processes, making it a compelling target for therapeutic intervention. Antagonism of the A1AR has shown potential in various pathological conditions, including cardiovascular diseases, renal dysfunction, and neuroinflammatory disorders. This technical guide provides a comprehensive overview of a specific A1AR antagonist, designated as A1AR Antagonist 6, chemically identified as 2-amino-4-(benzo[d][1][2]dioxol-5-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-3-carbonitrile.
Core Compound Data
This compound , also referred to as compound 15 in some research contexts, is a potent and selective inhibitor of the A1 adenosine receptor.
| Parameter | Value | Reference |
| Chemical Name | 2-amino-4-(benzo[d][1][2]dioxol-5-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-3-carbonitrile | |
| CAS Number | 329693-22-3 | |
| Molecular Formula | C₁₉H₁₆N₄O₂S | |
| pKi | 7.13 | [3] |
| pIC50 | 6.38 | [3] |
Therapeutic Potential
The thieno[2,3-d]pyrimidine (B153573) scaffold, to which this compound belongs, is recognized for its diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents[2]. While specific in-vivo efficacy data for this compound is not yet extensively published, its potent A1AR antagonism suggests therapeutic utility in conditions where blocking adenosine's action at the A1 receptor is beneficial. This includes potential applications in:
-
Neuroinflammation: By modulating the activity of microglia, the primary immune cells of the central nervous system, A1AR antagonists can potentially mitigate neuroinflammatory processes implicated in neurodegenerative diseases[4].
-
Cancer: The A1AR is involved in tumor growth and immune responses within the tumor microenvironment. Antagonism of this receptor is being explored as a potential anti-cancer strategy[2].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches to characterize it, the following diagrams illustrate the A1AR signaling pathway and a typical workflow for evaluating A1AR antagonists.
A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A1AR Antagonist Evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of A1AR antagonists. Below are generalized methodologies for key assays.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of the antagonist for the A1AR by competing with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the human A1AR are prepared from cultured cells (e.g., CHO-K1 or HEK293 cells) stably transfected with the A1AR gene.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A commonly used radioligand is [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]DPCPX and varying concentrations of the test compound (this compound).
-
Incubations are typically carried out at room temperature for 60-90 minutes.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for IC50 Determination)
This assay determines the functional potency of the antagonist by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture: Use a cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).
-
Assay Medium: A suitable cell culture medium or buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an A1AR agonist (e.g., NECA or CPA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the antagonist concentration against the measured cAMP levels.
-
The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined using non-linear regression.
-
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics targeting the A1 adenosine receptor. Its thieno[2,3-d]pyrimidine core is a versatile scaffold that has yielded compounds with a range of biological activities. Further in-depth studies, including comprehensive in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this potent A1AR antagonist. The methodologies and pathway information provided in this guide offer a foundational framework for researchers and drug developers to advance the investigation of this and related compounds.
References
- 1. Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of a Novel A1 Adenosine Receptor (A1AR) Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2][3] A1AR antagonists are of significant therapeutic interest for conditions such as heart failure, renal disease, and neurodegenerative disorders.[3][4] This document provides detailed protocols for the in vitro characterization of a novel A1AR antagonist, herein referred to as "A1AR antagonist 6". The described assays are designed to determine the binding affinity and functional potency of the compound.
Data Presentation
The quantitative data obtained from the in vitro assays should be summarized for clear comparison. The following table provides a template for presenting the binding affinity (Ki) and functional potency (IC50) of "this compound".
| Assay Type | Parameter | Value (nM) | Cell Line | Radioligand/Agonist |
| Radioligand Binding Assay | Ki | [Insert Value] | CHO-hA1AR | [3H]DPCPX |
| Functional cAMP Assay | IC50 | [Insert Value] | HEK293-hA1AR | NECA |
| Calcium Mobilization Assay | IC50 | [Insert Value] | HEK293-hA1AR | R-PIA |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A1AR signaling pathway and a general experimental workflow for characterizing an A1AR antagonist.
Caption: A1AR Signaling Pathway and Mechanism of Antagonism.
Caption: General Experimental Workflow for A1AR Antagonist Characterization.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of "this compound" by measuring its ability to compete with a radiolabeled antagonist for binding to the A1AR.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human A1AR (CHO-hA1AR).[5]
-
Radioligand: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A1AR antagonist.[5]
-
Test Compound: "this compound".
-
Non-specific Binding Control: A high concentration of a known unlabeled A1AR antagonist (e.g., 10 µM DPCPX).[6]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[5]
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
Cell Harvester and Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Culture CHO-hA1AR cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Incubation:
-
Harvesting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of "this compound".
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay
This assay measures the ability of "this compound" to inhibit the A1AR agonist-mediated decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: HEK293 cells stably expressing the human A1AR (HEK293-hA1AR).
-
Agonist: NECA (5′-N-Ethylcarboxamidoadenosine).[7]
-
Test Compound: "this compound".
-
cAMP Production Stimulator: Forskolin (B1673556).[6][7]
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[8]
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10]
Methodology:
-
Cell Culture:
-
Plate HEK293-hA1AR cells in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with increasing concentrations of "this compound" in the presence of IBMX for 15-30 minutes at 37°C.[8][11]
-
Add a fixed concentration of NECA (e.g., EC80) and a fixed concentration of forskolin to stimulate adenylyl cyclase.[12]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[11]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of "this compound".
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Functional Calcium Mobilization Assay
This assay measures the ability of "this compound" to block the A1AR agonist-induced increase in intracellular calcium concentration.
Materials:
-
Cells: HEK293 cells transiently or stably expressing the human A1AR.
-
Agonist: R-PIA (N6-(2-Phenylisopropyl)adenosine).[13]
-
Test Compound: "this compound".
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Fluo-8 AM).[14][15]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Fluorescence Plate Reader: (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Preparation:
-
Plate HEK293-hA1AR cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add increasing concentrations of "this compound" to the wells and incubate for a short period.
-
Initiate the assay by adding a fixed concentration of R-PIA (e.g., EC80) and immediately begin monitoring fluorescence.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of "this compound".
-
Plot the peak fluorescence (or area under the curve) as a function of the log concentration of the antagonist.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. innoprot.com [innoprot.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. logosbio.com [logosbio.com]
- 16. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for A1AR Antagonist Evaluation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adenosine (B11128) A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[1] As a member of the P1 purinergic receptor family, it is activated by the endogenous ligand adenosine.[2] A1AR is primarily coupled to the Gαi/o family of G proteins.[3] Upon activation by an agonist, A1AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This signaling cascade modulates cellular excitability, for instance, by slowing the heart rate and reducing neurotransmitter release.[1][5]
A1AR antagonists block the binding of adenosine, thereby preventing these inhibitory effects.[5] This mechanism gives them significant therapeutic potential for a range of conditions, including heart failure, cognitive disorders, and epilepsy.[1] The following application notes provide a comprehensive experimental design for the in-vitro characterization of novel A1AR antagonists using cell culture models.
A1AR Signaling Pathway
The activation of A1AR by an agonist like adenosine initiates an inhibitory signaling cascade. An antagonist competes with the agonist for the receptor binding site, preventing the initiation of this downstream signaling.
Caption: A1AR signaling cascade showing agonist activation and antagonist blockade.
Experimental Design and Workflow
A systematic approach is essential for the thorough characterization of a novel A1AR antagonist. The workflow begins with determining the compound's affinity for the receptor, followed by assessing its functional potency in blocking the canonical signaling pathway, and finally investigating its effects on downstream pathways and overall cell physiology.
Caption: Overall experimental workflow for characterizing an A1AR antagonist.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to use a cell line stably expressing the human A1AR, such as HEK293 or CHO cells, for robust and reproducible results.
General Cell Culture Protocol
-
Cell Line: HEK293 cells stably expressing human A1AR (HEK293-hA1AR).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach adherent cells.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test antagonist for the A1AR.
Principle: This assay measures the ability of an unlabeled test compound (the antagonist) to compete with a radiolabeled ligand for binding to the A1AR.[7] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).
Materials:
-
HEK293-hA1AR cell membranes
-
Unlabeled test antagonist
-
Non-specific binding control: A high concentration of a known unlabeled A1AR ligand (e.g., XAC)[10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Glass fiber filter mats and a cell harvester
-
Scintillation fluid and a scintillation counter
Methodology:
-
Membrane Preparation: Culture HEK293-hA1AR cells to confluency, harvest, and homogenize them in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer.[7] Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes, assay buffer, and [³H]DPCPX.
-
Non-specific Binding: Cell membranes, a saturating concentration of XAC, and [³H]DPCPX.
-
Competition: Cell membranes, increasing concentrations of the test antagonist, and a fixed concentration of [³H]DPCPX.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.[7]
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]
-
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of the antagonist in blocking agonist-induced inhibition of cAMP production.
Principle: The A1AR agonist inhibits adenylyl cyclase, reducing cAMP levels. The antagonist will reverse this effect. Forskolin (B1673556) is used to stimulate adenylyl cyclase, creating a robust cAMP signal that can be inhibited by the agonist.[7][11]
Materials:
-
HEK293-hA1AR cells
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA)[12]
-
Test antagonist
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)[7]
-
Assay buffer (e.g., HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13]
Methodology:
-
Cell Plating: Seed HEK293-hA1AR cells into a 96-well plate and allow them to attach overnight.[13]
-
Pre-treatment with Antagonist: Remove the culture medium and replace it with assay buffer containing increasing concentrations of the test antagonist. Incubate for 15-30 minutes.[13]
-
Agonist Stimulation: Add a fixed concentration of the A1AR agonist (e.g., the EC₈₀ concentration) mixed with a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit, following the manufacturer's instructions.[7]
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of the test antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist's effect.
-
Protocol 3: Western Blot for p-ERK/ERK Analysis
Objective: To assess if the A1AR antagonist can block agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Principle: A1AR activation can stimulate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2.[14] Western blotting can quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK as a measure of pathway activation.[15]
Materials:
-
HEK293-hA1AR cells
-
A1AR agonist (e.g., CPA)
-
Test antagonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels, PVDF membrane, and Western blot imaging system[6]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate. Once attached, serum-starve the cells for 4-6 hours. Pre-treat with the test antagonist for 30 minutes, then stimulate with the A1AR agonist for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.
-
Data Analysis:
-
Perform densitometry analysis on the bands using imaging software.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
Compare the ratios between control, agonist-treated, and antagonist+agonist-treated samples.
-
Protocol 4: MTT Cell Viability Assay
Objective: To determine the effect of the A1AR antagonist on cell viability and proliferation.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.[12]
Materials:
-
HEK293-hA1AR cells
-
Test antagonist
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test antagonist. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log concentration of the antagonist to determine the IC₅₀ value (the concentration that reduces viability by 50%).
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Binding Affinity of A1AR Antagonists
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|
| Test Antagonist A | 25.5 ± 2.1 | 10.2 ± 0.9 |
| Test Antagonist B | 150.2 ± 11.5 | 60.1 ± 4.6 |
| DPCPX (Control) | 5.1 ± 0.4 | 2.0 ± 0.2 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Functional Potency of A1AR Antagonists in cAMP Assay
| Compound | IC₅₀ (nM) |
|---|---|
| Test Antagonist A | 45.8 ± 3.7 |
| Test Antagonist B | 275.6 ± 21.3 |
| DPCPX (Control) | 12.3 ± 1.1 |
Data are presented as mean ± SEM from three independent experiments.
Table 3: Effect of Antagonists on Agonist-Induced ERK Phosphorylation
| Treatment Condition | p-ERK / Total ERK Ratio (Fold Change) |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| Agonist (1 µM CPA) | 3.5 ± 0.4 |
| Agonist + Test Antagonist A (1 µM) | 1.2 ± 0.2 |
| Agonist + Test Antagonist B (1 µM) | 2.8 ± 0.3 |
Data are presented as mean ± SEM from three independent experiments.
Table 4: Effect of A1AR Antagonists on Cell Viability (72h Incubation)
| Compound | IC₅₀ (µM) |
|---|---|
| Test Antagonist A | > 100 |
| Test Antagonist B | 85.4 ± 7.2 |
| Doxorubicin (Control) | 1.5 ± 0.3 |
Data are presented as mean ± SEM from three independent experiments.
Characterization Logic
The characterization of an antagonist follows a logical progression from receptor interaction to cellular outcome. High binding affinity should correlate with high functional potency in blocking the receptor's signaling pathway.
Caption: Logical flow from receptor binding to cellular effect for an antagonist.
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 4. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High Affinity Acylating Antagonists for the A1 Adenosine Receptor: Identification of Binding Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for A1AR Antagonists in Microglial Cell Studies
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and concentration guidelines for the use of A1 Adenosine (B11128) Receptor (A1AR) antagonists in microglial cell studies. The information compiled is based on findings from various scientific studies and is intended to serve as a comprehensive resource for investigating the role of A1AR in microglial function and neuroinflammation.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology.[1][2][3][4] The A1 adenosine receptor (A1AR), a G-protein coupled receptor, has been identified as a key modulator of microglial activity.[1][5][6] Activation of A1AR on microglia has been shown to have both pro- and anti-inflammatory effects, depending on the context.[6][7] Consequently, A1AR antagonists are valuable pharmacological tools to investigate the precise role of this receptor in microglial physiology and in various neurological disorders. This document outlines effective concentrations of common A1AR antagonists and provides detailed protocols for their application in microglial cell culture experiments.
Data Presentation: A1AR Antagonist Concentrations for Microglial Studies
The following table summarizes the effective concentrations of various A1AR antagonists used in microglial cell studies, as reported in the scientific literature. This allows for easy comparison and selection of appropriate concentration ranges for experimental design.
| Antagonist | Cell Type | Concentration Range | Observed Effect | Reference |
| DPCPX | Primary Microglia (Rat) | 100 nM | Verification of A1AR involvement in counteracting cytokine-induced effects. | [8] |
| DPCPX | N/A | Ki = 3.9 nM (human A1) | Potent and selective A1 adenosine receptor antagonist. | [9] |
| SCH 58261 | Primary Microglia (Mouse) | 200 nM | Investigating changes in gene expression in activated microglia. | [10] |
| SCH 58261 | N9 Microglial Cells | 50 nM | Prevention of LPS-induced microglial proliferation. | [11] |
| SCH 58261 | Primary Microglia (Mouse) | 1 µM | Protection against oligodendrocyte loss post-injury. | [12] |
| Preladenant | Primary Microglia (Mouse) | 5 µM | Restoration of microglial response to tissue damage in a Parkinson's disease model. | [13] |
Note: The optimal concentration of an A1AR antagonist can vary depending on the specific cell line or primary cell culture, the experimental conditions, and the desired outcome. It is recommended to perform a dose-response study to determine the most effective concentration for your specific application.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of A1AR antagonists in microglial cell studies.
Protocol 1: Preparation of Primary Microglial Cultures
This protocol describes the isolation and culture of primary microglia from neonatal rodent brains, a common method for in vitro studies.
Materials:
-
Neonatal (P0-P3) rat or mouse pups
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Poly-L-lysine coated flasks
Procedure:
-
Euthanize neonatal pups according to approved animal welfare protocols.
-
Dissect the cortices and/or striatum and remove the meninges.
-
Mince the tissue and incubate in a trypsin-EDTA solution at 37°C for 15 minutes.
-
Add DNase I and gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the mixed glial cell suspension onto poly-L-lysine coated flasks.
-
After 10-14 days, a confluent layer of astrocytes with microglia growing on top will be formed.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh culture medium.
-
Plate the purified microglia for subsequent experiments.
Protocol 2: Treatment of Microglia with A1AR Antagonists and Inflammatory Stimuli
This protocol outlines the procedure for treating cultured microglia with an A1AR antagonist prior to stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
Materials:
-
Cultured primary microglia or microglial cell line (e.g., N9, BV-2)
-
A1AR antagonist stock solution (e.g., DPCPX, SCH 58261)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium
-
Sterile DMSO (for dissolving antagonists)
Procedure:
-
Plate microglia at the desired density in appropriate culture plates or dishes and allow them to adhere overnight.
-
Prepare a working solution of the A1AR antagonist in cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Pre-incubate the microglial cells with the A1AR antagonist at the desired concentration for a specified period (e.g., 30-60 minutes) at 37°C.
-
Following pre-incubation, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the culture medium.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to assess the effects of A1AR antagonism on microglial activation.
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR).
Mandatory Visualizations
A1AR Signaling Pathway in Microglia
The following diagram illustrates the general signaling pathway of the A1 Adenosine Receptor in microglial cells. Activation of A1AR, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can modulate downstream signaling cascades, influencing cytokine release, phagocytosis, and cell motility.
References
- 1. prixgalien.it [prixgalien.it]
- 2. Microglia in the Neuroinflammatory Pathogenesis of Alzheimer’s Disease and Related Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial Activation and Priming in Alzheimer's Disease: State of the Art and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Microglia in Alzheimer’s Disease: Pathogenesis and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A1 adenosine receptor as a new player in microglia physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined Therapy of A1AR Agonists and A2AAR Antagonists in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Differential Gene Expression in Activated Microglia Treated with Adenosine A2A Receptor Antagonists Highlights Olfactory Receptor 56 and T-Cell Activation GTPase-Activating Protein 1 as Potential Biomarkers of the Polarization of Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of microglial cells triggers a release of brain-derived neurotrophic factor (BDNF) inducing their proliferation in an adenosine A2A receptor-dependent manner: A2A receptor blockade prevents BDNF release and proliferation of microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective adenosine A2A receptor inhibitor SCH58261 reduces oligodendrocyte loss upon brain injury in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A1AR Antagonist in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[1] A1AR primarily couples to the Gi/o family of G proteins.[2][3] Activation of the A1AR by its endogenous ligand, adenosine, or synthetic agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][5] This signaling cascade makes the measurement of intracellular cAMP a robust method for functionally characterizing A1AR ligands.
A1AR antagonists block the action of adenosine and other A1AR agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.[1][6] Some antagonists may also exhibit inverse agonism, leading to an increase in basal cAMP levels in the absence of an agonist.[7][8][9] These application notes provide a detailed protocol for characterizing the potency and efficacy of a generic A1AR antagonist using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology.
A1AR Signaling Pathway
Activation of the A1AR by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. An A1AR antagonist blocks this interaction, thereby preventing the downstream signaling events. The key steps are outlined in the diagram below.
Caption: A1AR Signaling Pathway.
Experimental Protocols
This protocol describes the characterization of an A1AR antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production in a cell-based assay. Forskolin (B1673556), a direct activator of adenylyl cyclase, is used to stimulate cAMP production, which is then inhibited by an A1AR agonist. The antagonist's potency is determined by its ability to restore cAMP levels.
Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay
This protocol is designed for a 384-well plate format and is based on a competitive immunoassay principle between native cAMP produced by cells and a fluorescently labeled cAMP (cAMP-d2) for a specific antibody (anti-cAMP cryptate). The HTRF signal is inversely proportional to the amount of cAMP produced.[10][11][12]
Materials:
-
HEK293 or CHO cells stably expressing the human A1 adenosine receptor (A1AR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
A1AR agonist (e.g., Adenosine, NECA)
-
This compound (test compound)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture A1AR-expressing cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) at a predetermined optimal cell density.
-
-
Antagonist Treatment (IC50 Determination):
-
Prepare serial dilutions of the this compound in assay buffer.
-
Add 5 µL of the antagonist dilutions to the wells of a 384-well plate.
-
Add 5 µL of assay buffer for control wells.
-
-
Agonist Stimulation:
-
Prepare a solution of the A1AR agonist at a concentration that gives approximately 80% of its maximal effect (EC80) in the presence of a fixed concentration of forskolin (e.g., 10 µM).
-
Add 5 µL of the agonist/forskolin solution to the wells containing the antagonist.
-
For positive control wells (no inhibition), add 5 µL of forskolin solution without the agonist.
-
For negative control wells (basal cAMP), add 5 µL of assay buffer.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature, protected from light.
-
-
Detection:
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF®-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the percentage of inhibition reversal against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for A1AR Antagonist cAMP Assay.
Data Presentation
The following table summarizes example quantitative data for an A1AR antagonist in a cAMP functional assay. The potency (IC50) of the antagonist is determined by its ability to reverse the inhibition of forskolin-stimulated cAMP production by an A1AR agonist.
| Compound | Assay Type | Cell Line | Agonist Used (EC80) | Antagonist IC50 (nM) |
| This compound | HTRF® cAMP | HEK293-hA1AR | Adenosine | 15.2 |
| NECA | 12.8 | |||
| Reference Antagonist | HTRF® cAMP | HEK293-hA1AR | Adenosine | 8.5 |
| NECA | 7.1 |
Note: IC50 values are examples and can vary depending on the specific assay conditions, cell line, and agonist used.
Logical Relationship of Antagonist Action
The logical flow of how an A1AR antagonist modulates the cAMP signaling pathway is depicted below. In the presence of an agonist, the antagonist's binding to the A1AR prevents the G-protein-mediated inhibition of adenylyl cyclase, leading to a restoration of cAMP levels.
Caption: Logical Flow of A1AR Antagonist Action.
References
- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. PQ-69, a novel and selective adenosine A1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. revvity.com [revvity.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Application Notes: Characterization of A1 Adenosine Receptor Antagonist 6 using Radioligand Binding Assays
Introduction
The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiovascular, neural, and renal functions.[1][2][3] Its activation by endogenous adenosine generally leads to inhibitory effects.[3][4] Consequently, A1AR antagonists are of significant therapeutic interest for various conditions. This document provides detailed protocols for characterizing the binding properties of a novel A1AR antagonist, designated "Antagonist 6," using radioligand binding assays. These assays are fundamental in drug discovery for determining the affinity and selectivity of a test compound for its target receptor.[5][6]
A1AR Signaling Pathway
Activation of the A1AR by an agonist initiates a signaling cascade through its coupling with inhibitory G proteins (Gi/o).[1][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the G protein can also directly modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type calcium channels.[1][4][7] Furthermore, in some cellular contexts, A1AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][4] Antagonists, like the hypothetical "Antagonist 6," block these effects by preventing agonist binding to the receptor.
Experimental Protocols
1. Membrane Preparation from A1AR-Expressing Cells
This protocol describes the preparation of cell membranes enriched with A1AR, suitable for use in radioligand binding assays.
Materials:
-
HEK293 cells stably expressing human A1AR
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Centrifuge and tubes
-
Dounce homogenizer
-
BCA Protein Assay Kit
Procedure:
-
Culture A1AR-expressing cells to near confluence.
-
Wash the cells gently with ice-cold PBS.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA assay.[8]
-
Aliquot the membrane preparation and store at -80°C until use.
2. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.[5][6][9]
Materials:
-
A1AR membrane preparation
-
Radioligand: [3H]DPCPX (a commonly used A1AR antagonist radioligand)
-
Unlabeled antagonist for non-specific binding (e.g., unlabeled DPCPX or another A1AR antagonist)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the radioligand ([3H]DPCPX) in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, add in duplicate:
-
Total Binding: 50 µL of radioligand dilution and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of radioligand dilution and 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM DPCPX).
-
-
Add 150 µL of the A1AR membrane preparation (typically 20-50 µg of protein) to each well.[8]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
3. Competition Binding Assay
This assay measures the ability of an unlabeled compound ("Antagonist 6") to compete with a fixed concentration of a radioligand for binding to the receptor, allowing for the determination of the inhibitor constant (Ki).[5][6]
Materials:
-
Same as for the Saturation Binding Assay, plus "Antagonist 6".
Procedure:
-
Prepare serial dilutions of "Antagonist 6" in Assay Buffer, covering a wide concentration range (e.g., 10 pM to 10 µM).
-
In a 96-well plate, add in duplicate:
-
50 µL of Assay Buffer (for total binding) or "Antagonist 6" dilutions.
-
50 µL of [3H]DPCPX at a fixed concentration (typically at or below its Kd value).[9]
-
-
Add 150 µL of the A1AR membrane preparation (20-50 µg of protein) to each well.
-
Incubate, filter, and measure radioactivity as described in the Saturation Binding Assay protocol.
-
Plot the percentage of specific binding against the log concentration of "Antagonist 6" to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[8]
Data Presentation
Table 1: Saturation Binding Analysis of [3H]DPCPX at A1AR
This table summarizes the binding characteristics of the radioligand [3H]DPCPX to the A1AR.
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 1.5 ± 0.2 | nM |
| Bmax (Receptor Density) | 1250 ± 80 | fmol/mg protein |
| Hill Slope | 0.98 ± 0.05 | - |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Competition Binding of Antagonist 6 against [3H]DPCPX at A1AR
This table presents the affinity of "Antagonist 6" for the A1AR, determined through competition binding assays.
| Compound | IC50 | Ki |
| Antagonist 6 | 12.5 ± 1.8 nM | 5.0 ± 0.7 nM |
| DPCPX (Control) | 2.8 ± 0.4 nM | 1.1 ± 0.2 nM |
Ki values were calculated using the Cheng-Prusoff equation with a [3H]DPCPX concentration of 1.5 nM and a Kd of 1.5 nM. Data are presented as mean ± SEM from three independent experiments.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for the A1 Adenosine Receptor Antagonist DPCPX in In Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A1 adenosine (B11128) receptor (A1AR) antagonist, in in vivo neuroscience research. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction
The A1 adenosine receptor (A1AR) is a G-protein coupled receptor widely expressed in the central nervous system (CNS). It plays a crucial role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. Antagonism of A1AR has been investigated for its therapeutic potential in various neurological and psychiatric conditions, including neurodegenerative diseases, stroke, and depression. DPCPX is a widely used tool compound for studying the in vivo functions of A1AR due to its high selectivity and affinity.
Data Presentation
The following tables summarize quantitative data from in vivo studies using DPCPX in rodent models.
Table 1: In Vivo Efficacy of DPCPX in Behavioral Models
| Behavioral Test | Species | Dose Range | Administration Route | Observed Effect | Reference |
| Forced Swim Test (FST) | Mice | 2 and 4 mg/kg | Intraperitoneal (i.p.) | Significant reduction in immobility time, indicating antidepressant-like activity. | [1] |
| Tail Suspension Test (TST) | Mice | 2 and 4 mg/kg | Intraperitoneal (i.p.) | Significant reduction in immobility time, suggesting antidepressant-like effects. | [1] |
| Stroke Recovery (MCAO model) | Mice | 0.1 mg/kg (daily) | Intraperitoneal (i.p.) | Ameliorated motor and memory deficits. | |
| Stroke Recovery (MCAO model) | Rats | 0.1 mg/kg (daily) | Intraperitoneal (i.p.) | Increased cellular proliferation in the subventricular zone. | [2] |
| Spinal Cord Injury | Rats | 0.09, 0.15, 0.27 µg/kg (single dose of nanoconjugate) | Intradiaphragmatic | Significant recovery of paralyzed hemidiaphragm. | [3] |
| Seizure Model (Afterdischarges) | Immature Rats | 0.1, 0.5, and 1 mg/kg | Intraperitoneal (i.p.) | Prolonged conditioning afterdischarges. | [4] |
Table 2: Pharmacokinetic and Binding Profile of DPCPX
| Parameter | Species | Value | Method | Reference |
| Brain Penetration | Rats | 0.8% of injected dose per gram of brain tissue 5 min after injection. | In vivo [3H]DPCPX labeling | [5] |
| A1AR Ki | Rat Fat Cells | 0.45 nM | Adenylate cyclase assay | |
| A2AR Ki | Human Platelets | 330 nM | Adenylate cyclase assay | |
| A1 Selectivity | - | >700-fold | Radioligand binding and adenylate cyclase assays | |
| KD for A1AR | Rat Brain Cells | 50-190 pM | [3H]DPCPX binding |
Signaling Pathway
The A1 adenosine receptor is primarily coupled to the inhibitory G-protein, Gi/o. Antagonism of A1AR by compounds like DPCPX blocks the downstream effects of adenosine binding.
Experimental Workflow
A typical in vivo study involving an A1AR antagonist follows a structured workflow from animal preparation to data analysis.
Experimental Protocols
DPCPX Administration Protocol (Intraperitoneal)
This protocol is adapted from studies demonstrating the behavioral effects of DPCPX in mice.[1]
Materials:
-
DPCPX powder
-
1% Tween 80 solution in sterile saline or 5% DMSO in sterile saline
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of DPCPX Suspension:
-
Weigh the required amount of DPCPX powder based on the desired dose and the number of animals.
-
Prepare a suspension of DPCPX in a 1% aqueous solution of Tween 80 or 5% DMSO in sterile saline. For example, to achieve a 2 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 0.2 mg/ml.
-
Vortex the suspension thoroughly before each injection to ensure homogeneity.
-
-
Animal Handling and Injection:
-
Weigh each animal to determine the precise injection volume.
-
Gently restrain the mouse.
-
Administer the DPCPX suspension via intraperitoneal (i.p.) injection. The typical injection volume is 10 ml/kg.
-
-
Post-injection:
-
Return the animal to its home cage.
-
Allow for a pre-treatment time of 30-60 minutes before commencing behavioral testing to ensure optimal drug bioavailability.[1]
-
Forced Swim Test (FST) Protocol
The FST is a common behavioral assay to assess depressive-like behavior in rodents.
Materials:
-
Cylindrical container (e.g., 30 cm height, 12-20 cm diameter)
-
Water at 24-25°C
-
Video recording equipment
-
Towels
Procedure:
-
Setup:
-
Test:
-
Post-Test:
-
Carefully remove the mouse from the water.
-
Dry the mouse with a towel and place it in a warm, dry environment before returning it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.[6] Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
Tail Suspension Test (TST) Protocol
The TST is another widely used test to screen for antidepressant-like activity.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Setup:
-
Ensure the testing area is quiet and free from disturbances.
-
-
Test:
-
Post-Test:
-
Gently remove the mouse from the suspension apparatus and remove the tape.
-
Return the mouse to its home cage.
-
-
Data Analysis:
Morris Water Maze (MWM) Protocol
The MWM is a test of hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water made opaque with non-toxic white paint or non-fat dry milk
-
Submerged escape platform (1-1.5 cm below the water surface)
-
High-contrast visual cues placed around the room
-
Video tracking system
Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Habituation (Day 1): Allow the mouse to swim freely for 60 seconds without the platform. Then, guide the mouse to a visible platform and allow it to remain there for 20-30 seconds.
-
Training Trials: Conduct 4 trials per day. For each trial, place the mouse in the pool at one of four quasi-random starting positions.
-
Allow the mouse to swim and locate the hidden platform. The maximum trial duration is typically 60-90 seconds.[11]
-
If the mouse finds the platform, allow it to stay for 15-30 seconds. If it fails to find the platform, gently guide it there and allow it to remain for the same duration.[11]
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the maze at a novel starting position.
-
Allow the mouse to swim for 60 seconds and record its swimming path.[12]
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses.
-
References
- 1. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential use of DPCPX as probe for in vivo localization of brain A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. protocols.io [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. benchchem.com [benchchem.com]
- 12. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]
Application Notes and Protocols: Dosing and Administration of A1AR Antagonist 6 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of a novel A1 adenosine (B11128) receptor (A1AR) antagonist, designated here as "A1AR antagonist 6," in preclinical animal models. The protocols and data presented are based on established methodologies for similar A1AR antagonists and are intended to serve as a foundational resource for researchers initiating in vivo studies.
A1AR Signaling Pathway
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1][2] Activation of A1AR by its endogenous ligand, adenosine, triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This pathway ultimately modulates neuronal excitability and neurotransmitter release.[1][4] Antagonists of A1AR, such as the compound of interest "6," block these effects.
Caption: A1AR Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical experimental workflow for the in vivo characterization of a novel A1AR antagonist. This workflow encompasses initial tolerability studies, pharmacokinetic profiling, and subsequent pharmacodynamic and efficacy assessments.
References
Application Notes and Protocols for the A1 Adenosine Receptor Antagonist, DPCPX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A1 adenosine (B11128) receptor (A1AR) antagonist, as a research tool to investigate A1AR function. This document outlines the receptor's signaling pathway, the mechanism of action of DPCPX, and provides comprehensive protocols for key experimental assays.
Introduction to A1 Adenosine Receptor and DPCPX
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[1] Activation of the A1AR by its endogenous ligand, adenosine, typically results in inhibitory effects, such as slowing of the heart rate and a reduction in neurotransmitter release.[1] This is primarily mediated through its coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
DPCPX is a xanthine (B1682287) derivative that acts as a highly potent and selective competitive antagonist of the A1AR.[2] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the A1AR.
Data Presentation: Properties of DPCPX
The following tables summarize the key binding and functional properties of DPCPX, a representative A1AR antagonist.
Table 1: Binding Affinity of DPCPX for Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| A1 | 3.9[1] |
| A2A | 130[1] |
| A2B | 50[1] |
| A3 | 4000[1] |
Table 2: Functional Potency of DPCPX at the Human A1 Adenosine Receptor
| Assay Type | Cell Line | Parameter | Value (nM) |
| cAMP Inhibition Assay | CHO cells expressing hA1AR | IC50 | 1.52 |
Table 3: Physicochemical Properties of DPCPX
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₄O₂ |
| Molecular Weight | 304.39 g/mol |
| Solubility | Soluble to 5 mM in DMSO with gentle warming |
| Storage | Store at room temperature |
Signaling Pathways and Mechanisms
The following diagrams illustrate the A1AR signaling pathway and the mechanism of action of DPCPX.
This diagram illustrates that when the A1AR is activated by an agonist like adenosine, it activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP. DPCPX, as a competitive antagonist, binds to the A1AR and prevents adenosine from binding, thereby blocking this signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of an antagonist with the A1AR are provided below.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for the A1AR by measuring its ability to compete with a radiolabeled ligand ([³H]DPCPX) for binding to the receptor.
Materials:
-
Membranes: Crude membrane preparations from cells or tissues expressing the A1AR (e.g., CHO-hA1AR cells, rat brain).
-
Radioligand: [³H]DPCPX.
-
Test Compound: Unlabeled antagonist (e.g., DPCPX for self-displacement or a novel compound).
-
Non-specific Binding Control: A high concentration of an unlabeled A1AR ligand (e.g., 10 µM DPCPX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Treat membranes with ADA (e.g., 2 IU/mL for 30 minutes at 37°C) to degrade endogenous adenosine.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add [³H]DPCPX (at a concentration near its Kd, e.g., 1 nM) and assay buffer.
-
Non-specific Binding (NSB): Add [³H]DPCPX and a saturating concentration of unlabeled DPCPX (e.g., 10 µM).
-
Competition: Add [³H]DPCPX and a range of concentrations of the test compound.
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This assay measures the functional potency of an antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human A1AR (e.g., CHO-hA1AR).
-
A1AR Agonist: A potent A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA).
-
Test Compound: The A1AR antagonist to be tested (e.g., DPCPX).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Cell Culture Medium and Reagents.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
-
Phosphodiesterase (PDE) inhibitor (optional): To prevent cAMP degradation (e.g., IBMX).
Procedure:
-
Cell Culture:
-
Culture the A1AR-expressing cells to an appropriate confluency in 96-well or 384-well plates.
-
-
Assay Setup:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a range of concentrations of the antagonist (or vehicle control) for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of the A1AR agonist (typically the EC80 concentration) in the presence of a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells.
-
Measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
References
Application of A1AR Antagonist SLV320 in Cardiovascular Research
Note on Nomenclature: The specific compound "A1AR antagonist 6" is not consistently and clearly identified in publicly available scientific literature with significant application in cardiovascular research. Therefore, this document utilizes the well-characterized and clinically investigated A1 adenosine (B11128) receptor (A1AR) antagonist, SLV320 (Derenofylline) , as a representative example to fulfill the detailed requirements of this application note.
Introduction
The A1 adenosine receptor (A1AR) is a G-protein coupled receptor abundantly expressed in the cardiovascular system, including the heart and kidneys. Its activation by endogenous adenosine plays a crucial role in modulating cardiac function and renal hemodynamics. In pathological conditions such as heart failure, elevated adenosine levels can contribute to adverse effects, including myocardial fibrosis and impaired renal function. Selective A1AR antagonists, such as SLV320, offer a promising therapeutic strategy by blocking these detrimental effects. This document provides detailed application notes and protocols for the use of SLV320 in cardiovascular research, focusing on its investigation in models of cardiac fibrosis and heart failure.
Data Presentation
Table 1: In Vitro Pharmacological Profile of SLV320
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| A1 Adenosine Receptor | Human | 1 nM | [1][2][3] |
| A2A Adenosine Receptor | Human | 398 nM | [3] |
| A2B Adenosine Receptor | Human | 3981 nM | [3] |
| A3 Adenosine Receptor | Human | 200 nM | [3] |
| Selectivity | |||
| A1 vs. A2A | Human | ~400-fold | [3] |
| A1 vs. A2B | Human | ~4000-fold | [3] |
| A1 vs. A3 | Human | ~200-fold | [1][2] |
Table 2: In Vivo Effects of SLV320 in a Rat Model of Uremic Cardiomyopathy (5/6 Nephrectomy)
| Parameter | Control Group | 5/6 Nephrectomy Group | 5/6 Nephrectomy + SLV320 (10 mg/kg/day) | Reference |
| Cardiac Collagen I+III Content (%) | 1.5 ± 0.2 | 2.5 ± 0.3 | 1.6 ± 0.2 | [1][2] |
| Albuminuria (mg/24h) | 5 ± 1 | 50 ± 10 | 25 ± 5 | [1][2] |
| Systolic Blood Pressure (mmHg) | 130 ± 5 | 135 ± 7 | 132 ± 6 | [1][2] |
| Glomerular Filtration Rate (mL/min) | 1.2 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | [1][2] |
*p < 0.05 compared to the 5/6 Nephrectomy group.
Table 3: Clinical Effects of SLV320 in Patients with Heart Failure
| Parameter | Placebo | SLV320 (10 mg, 1-hour infusion) | SLV320 (15 mg, 1-hour infusion) | Furosemide (40 mg IV) | Reference |
| Change in Sodium Excretion (mmol/6h) | Baseline | Increased | Increased | Increased | [4] |
| Change in Diuresis (mL/6h) | Baseline | Increased | Increased | Increased | [4] |
| Change in Cystatin C (mg/L) at 3h | - | -0.093 ± 0.137 | - | +0.052 ± 0.065 | [5][6][4] |
| Change in Heart Rate (bpm) | No significant change | No significant change | No significant change | No significant change | [5][4] |
| Change in Blood Pressure (mmHg) | No significant change | No significant change | No significant change | No significant change | [5][4] |
| Change in PCWP (mmHg) | - | No significant change | No significant change | -6.2 ± 5.9 | [5][4] |
| Change in SVR (dynes·s/cm⁵) | - | No significant change | No significant change | +166.70 ± 261.87* | [5][4] |
*p < 0.05 compared to placebo. PCWP = Pulmonary Capillary Wedge Pressure; SVR = Systemic Vascular Resistance.
Signaling Pathways
Activation of the A1AR in cardiomyocytes and vascular smooth muscle cells initiates a cascade of intracellular events. The following diagram illustrates the canonical Gαi-coupled signaling pathway.
Experimental Protocols
Protocol 1: Induction of a Rat Model of Uremic Cardiomyopathy and Cardiac Fibrosis via 5/6 Nephrectomy
This protocol is designed to induce chronic renal failure, leading to the development of uremic cardiomyopathy and cardiac fibrosis, a model in which the anti-fibrotic effects of SLV320 have been demonstrated.[1][2]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, retractors, sutures)
-
Surgical microscope or loupes
-
Warming pad
-
Post-operative analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a prone position on a warming pad to maintain body temperature. Shave and sterilize the left flank.
-
First-Stage Surgery (Left Kidney Ischemia):
-
Make a flank incision to expose the left kidney.
-
Carefully dissect the renal artery and ligate two of the three main branches to induce partial ischemia.
-
Suture the muscle and skin layers.
-
Allow the animal to recover for one week.
-
-
Second-Stage Surgery (Right Nephrectomy):
-
After one week, anesthetize the rat again.
-
Make a right flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the entire right kidney.
-
Suture the incision.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animals for signs of distress.
-
Provide free access to food and water.
-
-
SLV320 Administration:
-
For the treatment group, mix SLV320 with the chow to achieve the desired daily dose (e.g., 10 mg/kg/day).
-
The control group receives standard chow.
-
Treatment duration is typically 12 weeks.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals.
-
Collect blood for biochemical analysis (e.g., creatinine, BUN).
-
Harvest the heart for histological analysis of fibrosis.
-
Protocol 2: Quantification of Myocardial Fibrosis
This protocol describes the histological assessment of collagen deposition in heart tissue sections.[7][8]
Materials:
-
Formalin (10%) or 4% paraformaldehyde
-
Paraffin (B1166041) embedding station
-
Microtome
-
Glass slides
-
PicroSirius Red stain or Masson's trichrome stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Fixation and Processing:
-
Fix the harvested hearts in 10% formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with PicroSirius Red or Masson's trichrome according to standard protocols. These stains will specifically color collagen fibers (red with PicroSirius Red, blue with Masson's trichrome).
-
-
Imaging:
-
Acquire images of the stained sections using a light microscope at a consistent magnification (e.g., 20x).
-
Capture multiple random fields of view from the left ventricular free wall.
-
-
Image Analysis:
-
Use image analysis software to quantify the area of fibrosis.
-
Set a color threshold to specifically select the stained collagen fibers.
-
Calculate the fibrotic area as a percentage of the total tissue area for each image.
-
Average the values from multiple fields to obtain a representative value for each heart.
-
Protocol 3: Assessment of In Vivo Cardiac Hemodynamics
This protocol outlines the measurement of blood pressure and heart rate in anesthetized rats to evaluate the hemodynamic effects of SLV320.[1]
Materials:
-
Anesthetized rats
-
Pressure transducer
-
Catheter
-
Data acquisition system
-
SLV320 solution for intravenous administration
Procedure:
-
Anesthesia and Catheterization:
-
Anesthetize the rat and place it on a warming pad.
-
Cannulate the carotid artery with a pressure-transducing catheter.
-
Connect the catheter to a pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes to obtain a baseline hemodynamic recording.
-
-
Drug Administration:
-
Administer SLV320 intravenously at the desired doses.
-
A vehicle control group should also be included.
-
-
Data Recording and Analysis:
-
Continuously record blood pressure (systolic, diastolic, mean) and heart rate before, during, and after drug administration.
-
Analyze the data to determine the effect of SLV320 on these hemodynamic parameters.
-
Conclusion
SLV320 is a potent and selective A1AR antagonist with demonstrated efficacy in preclinical models of cardiovascular disease, particularly in reducing cardiac fibrosis associated with chronic renal failure. The protocols provided herein offer a framework for researchers to investigate the cardiovascular effects of SLV320 and other A1AR antagonists. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible data in this promising area of cardiovascular research.
References
- 1. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardio-renal effects of the A1 adenosine receptor antagonist SLV320 in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting A1AR antagonist 6 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with A1 adenosine (B11128) receptor (A1AR) antagonists. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental validation and characterization of A1AR antagonists.
Q1: My A1AR antagonist shows lower potency (higher IC50) than expected in our functional assay. What are the potential causes and how can I troubleshoot this?
A1: Lower than expected potency can stem from several factors, ranging from compound stability to assay conditions. Here’s a systematic troubleshooting approach:
-
Compound Integrity and Solubility:
-
Solubility: Poor aqueous solubility is a common issue for some adenosine receptor antagonists.[1] Ensure the antagonist is fully dissolved in the assay buffer. The use of solvents like DMSO for initial stock solutions is common, but the final concentration in the assay should be low enough to not affect the cells or receptor binding.[1]
-
Stability: Verify the stability of your antagonist under your experimental conditions (e.g., temperature, pH, light exposure). Degradation can lead to a decrease in the effective concentration.
-
-
Assay Conditions:
-
Agonist Concentration: In a competitive antagonist assay, the apparent potency of the antagonist is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near its EC50 value. A higher agonist concentration will require a higher concentration of the antagonist to elicit a 50% inhibition, leading to a rightward shift in the dose-response curve and an overestimation of the IC50.
-
Incubation Time: Ensure that the incubation time for the antagonist is sufficient to allow it to reach equilibrium with the receptor. Pre-incubation with the antagonist before adding the agonist is a critical step.[2]
-
Cell Density and Receptor Expression: The density of cells and the level of A1AR expression can influence the observed potency. High receptor expression can lead to receptor reserve, which may mask the true potency of an antagonist. Ensure consistent cell plating and passage number.
-
-
Off-Target Effects:
-
Consider if your antagonist has off-target effects that might interfere with the signaling pathway being measured. For instance, some xanthine-based antagonists can also inhibit phosphodiesterases, which would alter cAMP levels independently of the A1AR.[3]
-
Troubleshooting Workflow for Low Antagonist Potency
References
A1AR antagonist 6 solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of A1AR antagonists, with a focus on a compound referred to as "A1AR antagonist 6," in common experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to assist with their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on common laboratory practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous experimental buffers to the final working concentration.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: If you encounter solubility issues in aqueous buffers, consider the following:
-
Use of a co-solvent: As a first step, ensure your final working solution contains a small percentage of the initial solvent (e.g., <1% DMSO) from your stock solution.
-
pH adjustment: The solubility of many compounds is pH-dependent. Systematically test a range of pH values for your buffer to identify the optimal pH for solubility.
-
Sonication: Gentle sonication can help to dissolve precipitated compound.
-
Warming: Briefly warming the solution may aid in dissolution, but be cautious as this could affect the stability of the compound.
-
Use of solubilizing agents: For particularly challenging compounds, the inclusion of solubilizing agents such as cyclodextrins or surfactants may be necessary.
Q3: What are the typical storage conditions for this compound stock solutions?
A3: Stock solutions of A1AR antagonists in DMSO should generally be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: To determine the stability of this compound in your buffer of choice, a time-course experiment is recommended. Prepare the final working solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of intact antagonist and detect the appearance of any degradation products.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution into Aqueous Buffer
-
Problem: The antagonist precipitates out of solution when the DMSO stock is diluted into the experimental buffer.
-
Possible Causes:
-
The final concentration of the antagonist exceeds its solubility limit in the aqueous buffer.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
-
The pH of the buffer is not optimal for the antagonist's solubility.
-
-
Solutions:
-
Decrease the final concentration: Try working with a lower final concentration of the antagonist.
-
Increase the DMSO concentration: While keeping the DMSO concentration as low as possible to avoid off-target effects, you might need to slightly increase it (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration in your experiments.
-
Optimize buffer pH: Perform a solubility test across a range of pH values to find the optimal pH for your antagonist.
-
Prepare fresh dilutions: Prepare the final dilution of the antagonist immediately before use to minimize the time it has to precipitate.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Problem: The expected biological effect of the A1AR antagonist is not observed or varies between experiments.
-
Possible Causes:
-
Degradation of the antagonist: The compound may not be stable in the experimental buffer at the temperature and duration of the experiment.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.
-
Incorrect concentration: Errors in calculating dilutions or the presence of precipitated material can lead to a lower than expected concentration.
-
-
Solutions:
-
Verify stability: Perform a stability study as described in the FAQs to ensure the antagonist is stable under your experimental conditions.
-
Use low-adhesion plasticware: Consider using polypropylene (B1209903) or other low-binding microplates and tubes.
-
Pre-treat plasticware: Rinsing the plasticware with the experimental buffer containing a small amount of a carrier protein like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
-
Confirm concentration: After preparing the working solution, centrifuge it to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Data Presentation
Table 1: Solubility of this compound in Common Experimental Buffers
| Buffer (pH) | Maximum Soluble Concentration (µM) | Observations |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Data not available | Researcher to input their own data |
| Hanks' Balanced Salt Solution (HBSS, pH 7.4) | Data not available | Researcher to input their own data |
| Tris-HCl (pH 7.4) | Data not available | Researcher to input their own data |
| DMEM (with 10% FBS) | Data not available | Researcher to input their own data |
| Artificial Cerebrospinal Fluid (aCSF, pH 7.4) | Data not available | Researcher to input their own data |
Table 2: Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining of Initial Concentration | Degradation Products Detected (Yes/No) |
| 0 | 100% | No |
| 2 | Data not available | Researcher to input their own data |
| 4 | Data not available | Researcher to input their own data |
| 8 | Data not available | Researcher to input their own data |
| 24 | Data not available | Researcher to input their own data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution in your chosen experimental buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is kept to a minimum (typically below 1%) and is consistent across all experimental conditions, including the vehicle control.
-
Vortex the working solution gently before adding it to your experimental setup.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
Common issues with A1AR antagonist 6 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A1AR antagonist 6 and other A1 adenosine (B11128) receptor (A1AR) antagonists in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an A1AR antagonist?
A1AR antagonists function by binding to the A1 adenosine receptor, a G protein-coupled receptor (GPCR), and blocking the binding of the endogenous ligand, adenosine.[1] The A1AR is primarily coupled to the Gαi/o family of G proteins.[2][3] Activation of this receptor by an agonist like adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] It can also lead to the activation of phospholipase C (PLC) and modulation of potassium and calcium ion channels.[1][5] By blocking adenosine's effect, an A1AR antagonist prevents these downstream signaling events.
Q2: My A1AR antagonist is showing low potency or inconsistent results in my cell-based assay. What are the common causes?
Several factors can contribute to low potency or inconsistent results. A primary reason is the poor aqueous solubility of many small molecule inhibitors, which can lead to precipitation in your cell culture media.[6] This means the actual concentration of the soluble compound is lower than intended.[6] Other causes include compound instability in the media, degradation of the compound stock, issues with the cell line (e.g., low receptor expression), or suboptimal assay conditions.[7][8] It's also possible that the antagonist is a partial agonist or exhibits biased agonism, where it affects one signaling pathway more than another.[7]
Q3: I'm observing cytotoxicity at concentrations where I expect to see antagonism. What should I do?
First, it is crucial to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic concentration range of your specific A1AR antagonist in your chosen cell line.[7] Observed toxicity may not be related to A1AR antagonism. Some A1AR antagonists have been shown to induce apoptosis in certain cancer cell lines, an effect that may be desirable or a confounding factor depending on the research context.[9][10][11] If the cytotoxicity is not the intended effect, consider lowering the concentration of the antagonist, reducing the incubation time, or screening for alternative, less toxic antagonists.
Q4: What are the best practices for dissolving and storing this compound?
Most small molecule antagonists are best dissolved in a 100% DMSO stock solution at a high concentration (e.g., 10-50 mM).[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, it is common to dilute the DMSO stock into an aqueous buffer or cell culture medium.[12] Be aware that this can cause the compound to precipitate if its solubility limit is exceeded, a common issue known as "precipitation upon dilution".[6][12]
Q5: How do I select an appropriate cell line for my A1AR antagonist experiment?
The ideal cell line should endogenously express the A1 adenosine receptor at a sufficient density to produce a robust signal in your chosen assay.[7] If endogenous expression is too low, consider using a recombinant cell line stably overexpressing the human A1AR, such as HEK293 or CHO cells.[4][13] It is essential to verify receptor expression using methods like qRT-PCR, western blotting, or radioligand binding assays.[7]
Q6: What are potential off-target effects of A1AR antagonists?
While many A1AR antagonists are designed for high selectivity, they can sometimes interact with other adenosine receptor subtypes (A2A, A2B, A3) or other unrelated proteins.[14][15] For example, non-selective xanthine (B1682287) antagonists like caffeine (B1668208) and theophylline (B1681296) have affinity for A1, A2A, and A2B receptors.[15] Off-target effects can also include inhibition of adenosine transporters, which can lead to an accumulation of extracellular adenosine and indirect activation of other adenosine receptors.[16][17] It is crucial to profile the selectivity of your antagonist against other adenosine receptor subtypes.
Troubleshooting Guides
Problem 1: Compound Solubility and Precipitation
Poor solubility is a leading cause of inconsistent results in cell-based assays.[6]
-
Symptom: You observe a weak or no dose-response, or see visible precipitates in the well after adding the compound.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your diluted compound solutions and the wells of your assay plate under a microscope for any signs of precipitation.[6]
-
Solvent Optimization: While DMSO is a common solvent, other options like ethanol (B145695) or DMF can be tested for creating stock solutions.[6] For aqueous solutions, adjusting the pH may improve the solubility of ionizable compounds.[6]
-
Use of Surfactants/Co-solvents: Adding a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20) or a co-solvent like polyethylene (B3416737) glycol (PEG) to the assay buffer can help maintain compound solubility.[6]
-
Sonication/Gentle Warming: To aid initial dissolution, gentle warming (e.g., 37°C water bath) and brief sonication can be effective, but you must first confirm the thermal stability of your compound.[6]
-
| Solvent | Common Use | Considerations |
| DMSO | Primary solvent for creating high-concentration stock solutions.[6] | Can be toxic to some cells at concentrations >0.5%. Can cause precipitation upon dilution into aqueous media.[12] |
| Ethanol | Alternative organic solvent for stock solutions. | Generally less toxic than DMSO but may have lower solvating power for some compounds. |
| PBS/Saline | Aqueous buffer for preparing working dilutions. | Solubility is often limited. pH can be adjusted to improve the solubility of some compounds.[6] |
Problem 2: Inconsistent Data in Functional Assays (e.g., cAMP Assay)
A1AR is a Gαi-coupled receptor, so its activation leads to a decrease in cAMP. Antagonists block this decrease.
-
Symptom: High variability between replicates, a small assay window, or a non-reproducible dose-response curve.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: For an antagonist assay, you first stimulate the cells with an A1AR agonist. Use an agonist concentration that gives approximately 80% of the maximal response (EC80). This provides a sufficient signal window to measure inhibition.[18]
-
Optimize Forskolin (B1673556) Stimulation: In a cAMP inhibition assay, adenylyl cyclase is often stimulated with forskolin to produce a measurable baseline of cAMP.[7] The optimal forskolin concentration can be cell-line dependent and should be determined empirically.[7]
-
Check Cell Health and Density: Ensure cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly.
-
Incubation Time: Optimize the incubation times for both the antagonist and the subsequent agonist stimulation. A pre-incubation step of 15-30 minutes with the antagonist is common.[13]
-
Reagent Quality: Ensure your agonist, antagonist, and detection reagents are not degraded. Prepare fresh dilutions for each experiment.
-
Problem 3: Unexpected Biological Effects or Cytotoxicity
-
Symptom: Cells die at expected therapeutic concentrations, or you observe effects inconsistent with A1AR antagonism.
-
Troubleshooting Steps:
-
Determine Cytotoxicity Profile: Run a cytotoxicity assay in parallel with your functional assay to distinguish between antagonism and cell death.[7]
-
Selectivity Profiling: Test your antagonist against other adenosine receptor subtypes (A2A, A2B, A3) to confirm its selectivity. This can be done using cell lines that selectively express these receptors.
-
Control Experiments: Include a "no agonist" control to see if the antagonist has any effect on its own (i.e., inverse agonism). Also, use a known, well-characterized A1AR antagonist as a positive control.
-
Literature Review: Research the chemical class of your antagonist. Similar compounds may have known off-target activities that could explain the observed effects.
-
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for A1AR Antagonists
This assay measures the ability of an A1AR antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Plating: Seed HEK293 cells stably expressing A1AR in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of your A1AR antagonist (e.g., this compound) in assay buffer. Also, prepare the A1AR agonist (e.g., NECA) at a concentration equivalent to its EC80, and a solution of forskolin.
-
Antagonist Incubation: Wash the cells and add the diluted antagonist to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist/forskolin mixture to all wells (except for the basal control) and incubate for a specified period (e.g., 30 minutes) at 37°C.[7]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors like GloSensor™).[19]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This assay is suitable for A1AR since Gi/o coupling can lead to PLC activation and subsequent calcium release from intracellular stores.[3][20]
-
Cell Plating: Seed CHO or HEK293 cells stably expressing A1AR in a 96-well, black-walled, clear-bottom plate and culture overnight.[13]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.[13][21]
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR). Add your A1AR antagonist dilutions to the appropriate wells and incubate for 15-30 minutes.[13]
-
Agonist Stimulation: Initiate kinetic fluorescence reading to establish a stable baseline. Add an EC80 concentration of an A1AR agonist to all wells.[13]
-
Data Analysis: The reader will measure the rapid increase in fluorescence intensity upon agonist addition. The antagonist's effect is quantified by the reduction in this fluorescence signal. Plot the inhibition against the log concentration of the antagonist to calculate the IC50.
Data & Visualizations
Table 2: Potency of Common A1AR Ligands (Example Data)
| Compound | Class | Assay Type | Cell Line | IC50 / EC50 |
| DPCPX | Antagonist | Apoptosis Assay | MCF-7 Cells | ~87 nM (Cytotoxicity)[9][10] |
| NECA | Agonist | Gi/Go Activation | ADORA1 Nomad | EC50: 21.9 nM[4] |
| CPA | Agonist | Apoptosis Assay | MCF-7 Cells | 180 µM (Increased Viability)[9][10] |
| CCPA | Agonist | Calcium Mobilization | HEK293-A1AR | ~1 µM (Used for stimulation)[21] |
Note: These values are examples and will vary depending on the specific assay conditions and cell line used.
Diagrams
Caption: A1AR antagonist blocks adenosine binding, preventing Gαi-mediated inhibition of adenylyl cyclase.
Caption: Experimental workflow for an A1AR antagonist cAMP assay.
Caption: Troubleshooting flowchart for inconsistent A1AR antagonist activity.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. biomedicinej.com [biomedicinej.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay | bioRxiv [biorxiv.org]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of A1AR antagonist 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of A1AR antagonist 6. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with A1AR antagonists?
A1: Off-target effects of A1AR antagonists often arise from their interaction with other adenosine (B11128) receptor subtypes (A2A, A2B, and A3) due to structural similarities in the ligand binding sites.[1] Non-specific binding to other G protein-coupled receptors (GPCRs) or ion channels can also occur, leading to a range of unintended cellular responses.[2][3] For instance, some adenosine receptor ligands have been observed to interact with serotonin (B10506) (5-HT) receptors or sigma receptors.[3]
Q2: How can I determine if the observed effect of this compound is on-target or off-target?
A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use of a structurally unrelated A1AR antagonist: If a different A1AR antagonist with a distinct chemical scaffold produces the same biological effect, it is more likely to be an on-target effect.
-
Rescue experiments: An on-target effect should be reversible by co-administration of an A1AR agonist.
-
Cell lines lacking the target: Utilize knockout or knockdown cell lines that do not express the A1AR. An effect that persists in these cells is likely off-target.
-
Dose-response analysis: Off-target effects often occur at higher concentrations of the antagonist than those required for A1AR inhibition.[4]
Q3: What are the key signaling pathways activated by the A1A receptor that this compound would block?
A3: The A1AR primarily couples to inhibitory G proteins (Gαi/o).[2][5] Upon activation by adenosine, A1AR initiates signaling cascades that include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Modulation of ion channels: A1AR activation leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of N-, P-, and Q-type calcium channels, which reduces neurotransmitter release.[6][7]
-
Activation of phospholipase C (PLC): In some cell types, A1AR can activate PLC, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8]
A potent and selective A1AR antagonist like "6" would be expected to block these downstream events when induced by an agonist.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in functional assays.
-
Possible Cause 1: Poor antagonist selectivity.
-
Troubleshooting Step: Perform a comprehensive selectivity profiling of this compound against other adenosine receptor subtypes (A2A, A2B, A3) and a panel of other relevant GPCRs.[4] This can be done using radioligand binding assays or functional assays.
-
-
Possible Cause 2: Assay conditions are not optimized.
-
Troubleshooting Step: Ensure that the concentration of the agonist used to stimulate the receptor in a competitive antagonist assay is at or near its EC50 value.[9] Verify the optimal cell density and incubation times for your specific assay.
-
-
Possible Cause 3: Compound stability or solubility issues.
-
Troubleshooting Step: Confirm the stability and solubility of this compound in your assay buffer. Precipitated compound can lead to inaccurate concentration-response curves.
-
Issue 2: Observed cellular toxicity at high concentrations.
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Step: Conduct a cell viability assay (e.g., MTT or LDH assay) in a cell line that does not express A1AR to determine if the toxicity is independent of the target.
-
-
Possible Cause 2: On-target toxicity in the specific cell type.
-
Troubleshooting Step: Investigate whether prolonged or high-level blockade of A1AR signaling is detrimental to the specific cell type under investigation. This can be explored by using a different, validated A1AR antagonist.
-
Data Presentation
Table 1: Selectivity Profile of Representative A1AR Antagonists
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity Ratio | A3/A1 Selectivity Ratio |
| DPCPX | 0.46 | >230 | - | - | >500 | - |
| SLV320 | 1 | 398 | - | 200 | 398 | 200 |
| Antagonist X | 2.5 | 500 | 1200 | 850 | 200 | 340 |
| Antagonist Y | 5.2 | 150 | 950 | 600 | 29 | 115 |
Data is hypothetical and for illustrative purposes, based on values reported for known antagonists.[10]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol is used to determine the binding affinity (Ki) of this compound.[11][12][13]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing A1AR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable A1AR radioligand (e.g., [3H]DPCPX).
-
Add increasing concentrations of the unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
To determine non-specific binding, use a high concentration of a known A1AR antagonist in a parallel set of wells.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for this compound
This protocol measures the ability of this compound to block agonist-induced inhibition of cAMP production.[9][14][15]
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the A1AR in a suitable medium.
-
Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of an A1AR agonist (e.g., adenosine or a selective agonist like CPA) at its EC50-EC80 concentration.
-
Since A1AR is Gαi-coupled, also add a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase and generate a measurable cAMP signal that can be inhibited by the agonist.[14]
-
Incubate for a further defined period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Follow the manufacturer's instructions for the addition of detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the chosen detection technology.
-
The signal will be proportional (or inversely proportional, depending on the kit) to the intracellular cAMP concentration.
-
Plot the signal against the log concentration of this compound to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the cAMP production inhibited by the agonist.
-
Mandatory Visualizations
Caption: A1AR Signaling Pathway and Inhibition by Antagonist 6.
Caption: Workflow for Characterizing this compound.
Caption: Troubleshooting Logic for Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 7. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
A1AR antagonist 6 protocol refinement for reproducibility
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with A1AR antagonist 6. Here you will find troubleshooting advice and frequently asked questions to ensure the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (compound 15) is a potent and selective inhibitor of the A1 adenosine (B11128) receptor (A1AR).[1] It exhibits a pKi of 7.13 and a pIC50 of 6.38, making it a valuable tool for studying the physiological and pathological roles of the A1AR.[1]
Q2: What are the primary challenges in working with A1AR antagonists?
Researchers may encounter challenges such as achieving tissue-specific effects while avoiding off-target side effects.[2][3] Since the A1AR is widely distributed throughout the body, systemic administration of an antagonist can lead to unintended consequences in various physiological processes.[4][5] Additionally, long-term use of some adenosine receptor ligands can lead to receptor desensitization, diminishing the compound's efficacy over time.[6]
Q3: My this compound shows high binding affinity but low functional potency. What could be the reason?
This discrepancy can be attributed to several factors. Your compound might be a partial agonist, which binds with high affinity but only elicits a submaximal response compared to a full agonist. Alternatively, it could be exhibiting functional selectivity (biased agonism), meaning it preferentially activates one downstream signaling pathway over another. For instance, it might be potent in a GTPγS binding assay but show weaker activity in a cAMP inhibition assay.
Q4: Are there known off-target effects for A1AR antagonists?
While this compound is reported to be selective, it is crucial to consider potential off-target effects. The most common off-targets for A1AR antagonists are other adenosine receptor subtypes (A2A, A2B, A3).[2][3] Cross-reactivity can lead to complex physiological responses, such as cardiovascular or neurological side effects.[2][6] It is recommended to perform selectivity profiling against other adenosine receptor subtypes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experimental repeats | - Compound degradation- Inaccurate concentration- Cell line instability | - Store this compound at -20°C as recommended.[1]- Prepare fresh stock solutions for each experiment.- Verify the concentration of your stock solution using a reliable method.- Regularly check the expression of A1AR in your cell line. |
| Low or no antagonist activity observed | - Incorrect assay conditions- Low receptor expression- Compound precipitation | - Optimize assay parameters such as incubation time, temperature, and cell density.- Confirm A1AR expression levels in your experimental system using techniques like Western blot or qPCR.- Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or compound solubility. |
| Observed cell toxicity | - High compound concentration- Solvent toxicity | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is below the threshold for toxicity in your specific cell line (typically <0.5% for DMSO). |
| Unexpected physiological responses in in vivo studies | - Off-target effects- Poor pharmacokinetic properties | - Profile the antagonist against other adenosine receptor subtypes and other relevant off-targets.- Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing human A1AR
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]DPCPX)
-
This compound
-
Non-specific binding control (e.g., 10 µM CPA)
-
Scintillation cocktail and counter
Methodology:
-
Prepare cell membranes from HEK293-hA1AR cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the radioligand (e.g., [3H]DPCPX) to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding, add a high concentration of a known A1AR agonist (e.g., 10 µM CPA).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting the A1AR-mediated decrease in cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human A1AR
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
A1AR agonist (e.g., Adenosine or CPA)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
-
Seed the CHO-hA1AR cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with increasing concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of an A1AR agonist (e.g., EC80 of Adenosine) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: A1AR Signaling Pathway and Mechanism of Antagonist 6.
Caption: Workflow for Characterizing this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
Interpreting unexpected data from A1AR antagonist 6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Adenosine (B11128) A1 Receptor (A1AR) antagonists. It is designed to help interpret unexpected data and resolve common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A1AR antagonists?
A1AR antagonists work by blocking the A1 adenosine receptor, which is a G-protein coupled receptor (GPCR).[1] The A1AR typically couples to inhibitory G proteins (Gi/o), and its activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By blocking this receptor, A1AR antagonists prevent the inhibitory effects of adenosine, leading to an increase in adenylyl cyclase activity and cAMP levels, among other downstream effects.[1]
Q2: My A1AR antagonist shows partial agonist activity in a functional assay. Is this expected?
This is a known phenomenon for some GPCR antagonists and can be assay-dependent.[2][3] An antagonist might appear as a partial agonist if the receptor exhibits constitutive (agonist-independent) activity. In such cases, the "antagonist" might be better classified as a weak partial agonist or an inverse agonist.[2] It is crucial to characterize the compound in multiple functional assays (e.g., cAMP accumulation, GTPγS binding, β-arrestin recruitment) to understand its full pharmacological profile.[4]
Q3: What is "biased agonism" and how can it affect my A1AR antagonist experiments?
Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor.[4] For instance, a ligand might activate G-protein signaling but not β-arrestin recruitment.[4][5] An A1AR antagonist could potentially show biased antagonism, inhibiting one pathway more effectively than another. This highlights the importance of using a diverse panel of assays to fully characterize the functional selectivity of your compound.[4][5]
Q4: Why is my A1AR antagonist not showing efficacy in an in vivo model, even though it was potent in vitro?
Discrepancies between in vitro and in vivo results are common in drug development. Several factors could contribute to this:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the target tissue at a sufficient concentration.
-
Off-Target Effects: In a complex biological system, the antagonist may interact with other receptors or proteins, leading to unexpected or counteracting effects.[5]
-
Species Differences: The affinity and selectivity of A1AR ligands can vary significantly between species.[5] The antagonist may have lower affinity for the receptor in your animal model compared to the human receptor used in in vitro assays.
-
Presence of Endogenous Ligands: The local concentration of adenosine in the target tissue in vivo can influence the antagonist's efficacy.
Q5: What are allosteric modulators of A1AR, and how do they differ from orthosteric antagonists?
Orthosteric antagonists bind to the same site as the endogenous ligand (adenosine), directly competing with it.[6] Allosteric modulators bind to a topographically distinct site on the receptor.[4][6][7] Positive allosteric modulators (PAMs) can enhance the effect of the endogenous agonist, while negative allosteric modulators (NAMs) can reduce it.[8] Allosteric modulators can offer greater subtype selectivity and a more "fine-tuned" physiological effect compared to orthosteric ligands.[4][6][7]
Troubleshooting Guides
Interpreting Unexpected Data from Functional Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Antagonist shows weak agonist activity in a cAMP assay. | The compound may be a partial agonist or an inverse agonist, especially in a system with high receptor expression or constitutive activity. | 1. Test the compound in a GTPγS binding assay to assess G-protein activation directly. 2. Evaluate the compound in a β-arrestin recruitment assay to check for biased signaling. 3. Use a cell line with lower receptor expression to see if the agonist activity is diminished. |
| Schild analysis of the antagonist results in a slope significantly different from 1. | A slope less than 1 may suggest negative cooperativity or involvement of multiple receptor subtypes.[9] A slope greater than 1 could indicate positive cooperativity or issues with antagonist equilibrium.[9] | 1. Ensure that the antagonist has reached equilibrium by performing a time-course experiment. 2. Verify the selectivity of the antagonist for the A1AR over other adenosine receptor subtypes. 3. Re-evaluate the data using a two-site binding model if multiple receptor populations are suspected. |
| Inconsistent EC50 values for the antagonist across different assays. | This could be due to "biased agonism," where the antagonist has different potencies in different signaling pathways. | 1. Characterize the antagonist in a panel of functional assays (e.g., cAMP, GTPγS, β-arrestin) to build a comprehensive profile of its activity. 2. Consider that the therapeutic relevance may be linked to one specific pathway. |
Troubleshooting Radioligand Binding Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding. | The radioligand may be too hydrophobic, or the assay conditions may not be optimal. | 1. Reduce the concentration of the radioligand.[10] 2. Decrease the amount of membrane protein used in the assay.[10] 3. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.[10] 4. Optimize the washing steps to ensure efficient removal of unbound radioligand. |
| Low specific binding. | The membrane preparation may have low receptor expression, or the radioligand may have degraded. | 1. Use a cell line with higher A1AR expression. 2. Prepare fresh membrane fractions. 3. Aliquot the radioligand upon receipt and avoid repeated freeze-thaw cycles. 4. Perform a saturation binding experiment to confirm the radioligand's integrity and determine the Bmax. |
| Inconsistent Ki values. | Experimental variability can arise from pipetting errors, temperature fluctuations, or inconsistent incubation times. | 1. Ensure accurate and consistent pipetting, especially for serial dilutions. 2. Maintain a constant temperature throughout the incubation period. 3. Strictly adhere to the determined optimal incubation time. 4. Use a well-characterized reference antagonist as a positive control in each experiment. |
Experimental Protocols
Protocol 1: A1AR Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A1AR.
Materials:
-
Cell membranes from a cell line stably expressing human A1AR (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]DPCPX (a selective A1AR antagonist).
-
Unlabeled test compound.
-
Non-specific binding control: 10 µM CGS15943 or another suitable A1AR ligand.[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer.
-
25 µL of serially diluted test compound or vehicle.
-
25 µL of radioligand at a final concentration close to its Kd (e.g., 1-2 nM [³H]DPCPX).
-
25 µL of membrane suspension (typically 10-50 µg of protein per well).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: A1AR GTPγS Binding Assay
Objective: To measure the ability of an A1AR antagonist to inhibit agonist-stimulated G-protein activation.
Materials:
-
A1AR-expressing cell membranes.
-
[³⁵S]GTPγS.
-
A1AR agonist (e.g., NECA or CPA).
-
Test antagonist.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
SPA beads (e.g., wheat germ agglutinin-coated).
Methodology:
-
Assay Setup: In a 96-well plate, add:
-
Membrane suspension.
-
Test antagonist at various concentrations.
-
GDP (final concentration ~10 µM).
-
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add the A1AR agonist at a concentration that gives a submaximal response (e.g., EC80).
-
GTPγS Addition: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
SPA Bead Addition: Add SPA beads and incubate for at least 30 minutes at room temperature to allow for bead settling.
-
Counting: Count the plate in a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the log concentration of the antagonist and fit the data to determine the IC50.
Protocol 3: A1AR β-Arrestin Recruitment Assay
Objective: To determine if an A1AR antagonist can block agonist-induced β-arrestin recruitment.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay, co-expressing A1AR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).[1][5]
-
A1AR agonist.
-
Test antagonist.
-
Assay-specific substrate.
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Antagonist Addition: Add the test antagonist at various concentrations to the wells and pre-incubate.
-
Agonist Stimulation: Add the A1AR agonist at its EC80 concentration.
-
Incubation: Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Substrate Addition and Signal Detection: Add the detection reagent and incubate to allow for signal development. Read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the antagonist and fit the data to determine the IC50.
Summary of Quantitative Data
Table 1: Binding Affinities (Ki) of Common A1AR Antagonists
| Antagonist | Human A1AR Ki (nM) | Selectivity vs. A2AAR | Reference |
| DPCPX | ~1-5 | ~500-fold | [5] |
| BG9928 | < 10 | > 200-fold | [12] |
| KW-3902 | < 10 | > 200-fold | [12] |
| SLV320 | < 10 | > 200-fold | [12] |
Table 2: Expected Potency (EC50/IC50) Ranges in Functional Assays
| Assay | Agonist (e.g., CPA) EC50 | Antagonist (e.g., DPCPX) IC50 | Notes |
| cAMP Accumulation | 1-10 nM | 1-10 nM | Measures inhibition of adenylyl cyclase. |
| GTPγS Binding | 10-100 nM | 10-100 nM | Measures G-protein activation. |
| β-Arrestin Recruitment | 50-500 nM | 50-500 nM | Measures β-arrestin interaction with the receptor. |
Note: These values are approximate and can vary depending on the specific cell line, receptor expression level, and assay conditions.
Visualizations
Caption: A1AR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule allosteric modulation of the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. benchchem.com [benchchem.com]
- 11. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A1AR antagonist 6 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of A1 Adenosine (B11128) Receptor (A1AR) antagonists. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common questions and solutions to problems that may arise during the quality control and purity assessment of A1AR antagonists.
Purity Assessment
Q1: My HPLC analysis shows multiple peaks for my A1AR antagonist sample, but I expected a single peak. What could be the cause?
A1: The presence of multiple peaks in an HPLC chromatogram can indicate several issues. Here’s a troubleshooting guide:
-
Contamination: The sample may be contaminated with starting materials, byproducts from the synthesis, or solvents.
-
Solution: Review the synthesis and purification steps. Ensure all glassware was properly cleaned and that solvents used were of high purity. Re-purify the sample using an appropriate method like flash chromatography or preparative HPLC.
-
-
Degradation: The antagonist may be unstable under the analytical conditions or during storage.
-
Solution: Investigate the stability of your compound. Analyze a freshly prepared sample and compare it to an older one. For the HPLC method, try using a lower temperature for the column and autosampler. Ensure the mobile phase pH is appropriate for your compound's stability.
-
-
Isomers: The peaks could represent different isomers (e.g., stereoisomers, regioisomers) of your antagonist.
-
Solution: Use analytical techniques capable of separating and identifying isomers, such as chiral HPLC or high-resolution mass spectrometry. 2D NMR techniques can also help elucidate the structures of the different species.[1]
-
-
On-Column Degradation: The compound might be degrading on the HPLC column itself.
-
Solution: Try a different column with a different stationary phase or pH range. Ensure the mobile phase is compatible with your compound.
-
Q2: The purity of my A1AR antagonist as determined by qH-NMR is lower than what I observed with HPLC. Why is there a discrepancy?
A2: Discrepancies between purity assessments from different analytical techniques are not uncommon. Here are some potential reasons:
-
Different Detection Principles: HPLC with UV detection measures the purity based on the chromophoric components of the sample. In contrast, quantitative 1H NMR (qH-NMR) determines purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard, providing a more absolute measure of molar quantity.[1][2][3]
-
Presence of Non-UV Active Impurities: Your sample may contain impurities that do not have a UV chromophore and are therefore "invisible" to the HPLC-UV detector. These impurities would, however, be detected by qH-NMR if they have proton signals that do not overlap with the analyte's signals.
-
Residual Solvents and Water: qH-NMR is highly sensitive to the presence of residual solvents and water, which can contribute to a lower purity calculation. HPLC may not always be set up to detect these common impurities.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can affect NMR signal integration, leading to inaccurate purity determination.
Q3: How can I identify unknown impurities in my A1AR antagonist sample?
A3: Identifying unknown impurities is a critical step in quality control. A combination of techniques is often required:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating impurities and determining their molecular weights. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to predict the elemental composition of the impurities.[4][5]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, you can obtain structural information that aids in their identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the impurities. If an impurity can be isolated, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) can be used to elucidate its complete structure.[7]
Functional Assays
Q4: I am not observing any antagonist activity in my cAMP functional assay. What should I check?
A4: A lack of antagonist activity in a cAMP assay can be due to several factors. Consider the following troubleshooting steps:
-
Compound Potency and Concentration: Ensure that the concentrations of the antagonist you are testing are appropriate. The antagonist concentration should be sufficient to compete with the agonist at the A1AR. Run a dose-response curve to determine the IC50 of your antagonist.
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells is crucial. If the agonist concentration is too high, it may be difficult for the antagonist to compete effectively. Use an agonist concentration that gives a submaximal response (e.g., EC80).
-
Cell Health and Receptor Expression: Verify that the cells are healthy and express a sufficient number of functional A1ARs. Poor cell viability or low receptor density will result in a weak or absent signal.
-
Assay Components: Check the integrity of all assay reagents, including the agonist, forskolin (B1673556) (if used to stimulate adenylyl cyclase), and the cAMP detection reagents.[8][9]
-
Compound Solubility: Your A1AR antagonist may have poor solubility in the assay buffer, leading to a lower effective concentration. Use a suitable solvent and ensure the final concentration of the solvent in the assay is not detrimental to the cells.
Q5: My results from the radioligand binding assay are inconsistent and show high non-specific binding. What can I do to improve the assay?
A5: High non-specific binding can obscure the specific binding signal in a radioligand binding assay. Here are some tips to troubleshoot this issue:
-
Reduce Radioligand Concentration: Using a very high concentration of the radioligand can lead to increased non-specific binding. Try using a concentration at or below the Kd value for the receptor.[10]
-
Optimize Blocking Agents: The addition of blocking agents like bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding to the filter plates and other surfaces.[11]
-
Increase Wash Steps: Increasing the number and volume of washes after incubation can help to remove unbound radioligand more effectively. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand.[10][11]
-
Check Radioligand Purity: Impurities in the radioligand can contribute to high non-specific binding.[10]
-
Reduce Membrane Protein Concentration: Using too much membrane protein can increase non-specific binding sites. Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding signal with low non-specific binding.[10][11]
Quantitative Data Summary
The following tables summarize typical quantitative data for A1AR antagonist quality control.
Table 1: Purity Assessment Methods and Acceptance Criteria
| Parameter | Method | Typical Acceptance Criteria | Reference |
| Purity | HPLC-UV | > 95% | [12] |
| Purity | qH-NMR | > 95% (relative to a certified standard) | [1][2] |
| Identity | Mass Spectrometry | Consistent with theoretical molecular weight | [4][5] |
| Residual Solvents | GC or NMR | Within ICH limits | |
| Water Content | Karl Fischer Titration | < 1% |
Table 2: Stability Testing Conditions based on ICH Guidelines
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Reference: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[13][14]
Table 3: Representative Binding Affinities of Selected A1AR Antagonists
| Antagonist | Receptor | Ki (nM) | Assay Type |
| DPCPX | Human A1AR | 1.65 | Radioligand Binding ([3H]DPCPX) |
| 8-CPT | Human A1AR | ~10 | Radioligand Binding |
| ZM-241,385 | Human A1AR | >1000 | Radioligand Binding |
| Compound 10b | Human A1AR | 21 | Schild Analysis (cAMP assay) |
| FR166124 | Rat A1AR | Potent antagonist | In vitro binding |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell line.[4][15][16][17]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an A1AR antagonist by separating it from any impurities.
Materials:
-
A1AR antagonist sample
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Buffers (e.g., ammonium (B1175870) acetate (B1210297), triethylammonium (B8662869) acetate)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the A1AR antagonist in a suitable solvent (e.g., DMSO, methanol) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phases. A typical gradient elution might involve:
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Select a wavelength where the antagonist has maximum absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the A1AR antagonist as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the A1AR antagonist.
Materials:
-
A1AR antagonist sample
-
LC-MS grade solvents
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the A1AR antagonist (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.
-
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the nature of the antagonist.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the antagonist.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]+ or [M-H]-).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of the A1AR antagonist.
-
Protocol 3: Functional Characterization by cAMP Assay
Objective: To determine the functional antagonist activity of the A1AR antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human A1AR (e.g., CHO-K1, HEK293)
-
A1AR agonist (e.g., NECA, R-PIA)
-
A1AR antagonist (test compound)
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA)
-
Cell culture medium and reagents
Methodology:
-
Cell Culture: Culture the A1AR-expressing cells to an appropriate confluency.
-
Assay Preparation:
-
Harvest the cells and resuspend them in stimulation buffer.
-
Dispense the cells into a 96-well or 384-well plate.
-
-
Antagonist Incubation: Add increasing concentrations of the A1AR antagonist to the wells. Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the A1AR agonist (e.g., EC80) to the wells.
-
cAMP Measurement:
-
After agonist stimulation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Visualizations
A1AR Signaling Pathway
Caption: A1AR signaling pathway upon agonist activation and antagonist blockade.
Experimental Workflow for A1AR Antagonist QC
Caption: General experimental workflow for the quality control of an A1AR antagonist.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ikev.org [ikev.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling A1AR antagonist 6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and experimental use of A1AR antagonist 6 (also known as compound 15). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (compound 15) is a potent and selective inhibitor of the A1 adenosine (B11128) receptor (A1AR)[1][2]. It is a valuable tool for studying the physiological and pathological roles of the A1AR.
Q2: What are the basic properties of this compound?
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O₂[1] |
| pKi | 7.13[1][2] |
| pIC₅₀ | 6.38[1][2] |
Q3: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C[1].
Q4: How do I prepare a stock solution of this compound?
Q5: How stable is this compound in solution?
The stability of this compound in solution has not been extensively reported. It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. If you need to store the stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is advisable to periodically check the activity of the compound.
Q6: What is the selectivity profile of this compound?
This compound is a selective inhibitor for the A1 adenosine receptor. Available data indicates a pKi of less than 4 for the human A2AAR, suggesting significant selectivity for A1AR over A2AAR[2]. A full selectivity profile against A2B and A3 receptors is not currently available.
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low Specific Binding | Optimize the concentration of the radioligand and the amount of membrane protein used. Ensure the assay buffer conditions (pH, ionic strength) are optimal. |
| High Nonspecific Binding | Reduce the concentration of the radioligand. Use filter plates pre-treated with polyethyleneimine (PEI). Ensure washing steps are rapid and efficient. |
| Assay Not Reaching Equilibrium | Determine the optimal incubation time by performing a time-course experiment. |
Unexpected Results in cAMP Functional Assays
| Possible Cause | Troubleshooting Steps |
| Low Signal Window | Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin). Ensure the cell line expresses a sufficient number of functional A1ARs. |
| Cell Health Issues | Visually inspect cells before the assay. Perform a cell viability assay to rule out cytotoxicity of this compound at the concentrations used. |
| Inconsistent Agonist Response | Use a fresh, validated batch of the A1AR agonist. Optimize the agonist concentration to be in the EC₅₀ to EC₈₀ range for the inhibition assay. |
| DMSO Interference | Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells, including controls. |
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A1AR
-
Membrane preparation from A1AR-expressing cells
-
[³H]-DPCPX (radioligand)
-
This compound (test compound)
-
Unlabeled DPCPX (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293-hA1AR cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
50 µL of various concentrations of this compound (or unlabeled DPCPX for non-specific binding, or buffer for total binding)
-
50 µL of [³H]-DPCPX at a concentration near its Kd
-
100 µL of the membrane preparation
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand competition binding assay.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the A1AR-mediated decrease in cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human A1AR
-
Cell culture medium
-
A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA)
-
This compound (test compound)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA)
Methodology:
-
Cell Seeding: Seed CHO-hA1AR cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Pre-incubation:
-
Wash the cells with assay buffer.
-
Add various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of an A1AR agonist (typically at its EC₈₀) and a fixed concentration of forskolin to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for a cAMP functional assay.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[3]. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, A1AR activation can lead to the activation of phospholipase C (PLC) and modulation of ion channel activity.
Caption: A1 adenosine receptor signaling pathway and the inhibitory action of this compound.
References
Overcoming limitations of A1AR antagonist 6 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common limitations encountered when working with the selective Adenosine (B11128) A1 receptor (A1AR) antagonist, Compound 6.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when working with A1AR Antagonist 6?
A1: The most frequently reported initial challenges include poor aqueous solubility and observed off-target effects at higher concentrations. We recommend careful optimization of solvent systems and thorough characterization of selectivity.
Q2: How can I improve the solubility of this compound in my aqueous buffers?
A2: To improve solubility, consider the use of co-solvents such as DMSO (up to 0.5% final concentration), ethanol, or polyethylene (B3416737) glycol (PEG). Sonication can also aid in dissolution. For in vivo studies, formulation with vehicles like cyclodextrins may be necessary. Always prepare fresh solutions and verify solubility limits for your specific experimental conditions.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for the A1 receptor, some cross-reactivity has been observed at concentrations above 10 µM with other adenosine receptors, particularly A2A and A3. We strongly advise performing a counterscreen against other adenosine receptor subtypes to confirm specificity in your model system.
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored as a solid at -20°C, protected from light. Stock solutions in DMSO can also be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based functional assays.
This guide addresses variability in downstream signaling readouts (e.g., cAMP levels) when using this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Ensure consistent use of cells within a defined low passage number range (e.g., passages 5-15). | Reduced variability in receptor expression levels, leading to more consistent agonist and antagonist responses. |
| Agonist Concentration | Re-evaluate the EC50 of your A1AR agonist (e.g., NECA, CPA) and use a concentration at or near the EC80 for antagonist challenge assays. | A stable and robust signal window for quantifying antagonist potency. |
| Compound Precipitation | Visually inspect your assay plates for any signs of compound precipitation. Perform a solubility test in your final assay buffer. | Clear solutions and confidence that the nominal concentration is the effective concentration. |
| Assay Incubation Time | Optimize the pre-incubation time with this compound before adding the agonist. A time course experiment (15-60 min) is recommended. | Determination of the optimal time for receptor-antagonist binding equilibrium, leading to more reproducible IC50 values. |
Issue 2: Low bioavailability in in vivo studies.
This guide provides steps to address lower-than-expected plasma concentrations of this compound following administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Vehicle | Test various formulation vehicles. For oral dosing, consider suspensions with methylcellulose. For IV, consider solubilizing agents like Solutol HS 15. | Improved dissolution and absorption of the compound, leading to higher plasma exposure. |
| Rapid Metabolism | Conduct in vitro metabolic stability assays using liver microsomes from the relevant species (e.g., mouse, rat). | Identification of metabolic liabilities and an understanding of the compound's intrinsic clearance. |
| Efflux Transporter Activity | Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Use in vitro transporter assays. | Understanding the role of transporters in limiting absorption and brain penetration. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A1AR
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human A1AR (e.g., CHO-hA1AR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Radioligand: Use a known high-affinity A1AR antagonist radioligand, such as [3H]DPCPX (1 nM final concentration).
-
Competitive Binding:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of this compound (or vehicle), and 25 µL of [3H]DPCPX.
-
Add 100 µL of A1AR-containing membranes (10-20 µg protein).
-
For non-specific binding, use a high concentration of a non-labeled A1AR antagonist (e.g., 10 µM XAC).
-
-
Incubation: Incubate at room temperature for 90 minutes with gentle agitation.
-
Termination: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to block agonist-induced inhibition of adenylyl cyclase.
-
Cell Plating: Plate A1AR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Antagonist Pre-incubation: Replace the medium with assay medium containing varying concentrations of this compound or vehicle. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add an A1AR agonist (e.g., NECA at its EC80 concentration) along with forskolin (B1673556) (10 µM) to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for in vitro assays.
Validation & Comparative
A Comparative Analysis of A1AR Antagonists in Neuroprotection: DPCPX vs. A1AR Antagonist 6
The role of adenosine (B11128) A1 receptors in the brain is complex. While their activation has traditionally been viewed as neuroprotective, recent studies have highlighted the therapeutic potential of A1AR antagonists in conditions like ischemic stroke.[1][2] Antagonism of A1AR has been shown to promote neurogenesis and improve functional outcomes after brain injury.[1]
Comparative Efficacy in Neuroprotection
This section summarizes the quantitative data on the neuroprotective effects of DPCPX. A corresponding section for A1AR antagonist 6 is included to be populated as data emerges.
DPCPX: Summary of Neuroprotective Effects
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) has demonstrated significant neuroprotective effects in various preclinical models. Chronic treatment with DPCPX following cerebral ischemia has been shown to improve neurological outcomes, enhance survival rates, and promote neurogenesis.[1]
| Parameter | Experimental Model | DPCPX Treatment | Key Findings | Reference |
| Neurological Score | Middle Cerebral Artery Occlusion (MCAO) in mice | Chronic administration | Significant improvement compared to vehicle-treated group (p < 0.001) | [1] |
| Survival Rate | MCAO in mice | Chronic administration | Significant improvement compared to vehicle-treated group (p < 0.001) | [1] |
| Cellular Proliferation (SVZ & Infarcted Region) | MCAO in mice | Chronic administration | Increased BrdU and Ki67 positive cells compared to control (p < 0.01 to p < 0.001) | [1] |
| Neurogenesis vs. Astrogliogenesis | MCAO in mice | Chronic administration | Promoted neurogenesis and reduced astrogliogenesis | [1] |
| Motor Function (Cylinder Test) | MCAO in mice | Chronic administration | Significant improvement at days 21 and 28 post-ischemia (p < 0.05) | [1] |
| Sensorimotor Function (Adhesive Removal Test) | MCAO in mice | Chronic administration | Significantly decreased latency compared to vehicle-treated mice (p < 0.01) | [1] |
| Memory (Novel Object Recognition) | MCAO in mice | Chronic administration | Significant improvement in time spent with novel object and discrimination index (p < 0.05 to p < 0.01) | [1] |
| Cognitive Function | Chronic Intermittent Hypoxia in mice | DPCPX administration | Exacerbated cognitive impairment | [3][4] |
| Cell Viability | Paraquat-induced toxicity in PC12 cells | DPCPX pretreatment | Enhanced cell viability in the presence of adenosine | [5] |
This compound: Summary of Neuroprotective Effects
(Data for this compound is not currently available. This table serves as a template for future data integration.)
| Parameter | Experimental Model | This compound Treatment | Key Findings | Reference |
| Neurological Score | ||||
| Survival Rate | ||||
| Cellular Proliferation | ||||
| Neurogenesis vs. Astrogliogenesis | ||||
| Motor Function | ||||
| Sensorimotor Function | ||||
| Memory | ||||
| Cognitive Function | ||||
| Cell Viability |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in the evaluation of DPCPX.
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia to model stroke.
Procedure:
-
Animals (mice or rats) are anesthetized.
-
A midline incision is made in the neck to expose the common carotid artery.
-
The external carotid artery and its branches are isolated and coagulated.
-
A nylon monofilament is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.
-
Sham-operated animals undergo the same surgical procedure without the filament insertion.
Behavioral Testing
Objective: To assess functional outcomes after ischemic injury.
-
Neurological Score: A graded scoring system is used to evaluate motor deficits, including tasks such as torso twisting, circling, and motor coordination.
-
Cylinder Test: This test assesses forelimb use asymmetry. The animal is placed in a transparent cylinder, and the number of times each forepaw touches the wall during exploration is recorded.
-
Adhesive Removal Test: A small piece of adhesive tape is placed on the animal's paw, and the time taken to notice and remove the tape is measured to assess sensorimotor function.
-
Novel Object Recognition Test: This test evaluates learning and memory. The animal is first habituated to an arena with two identical objects. In the test phase, one of the objects is replaced with a novel one, and the time spent exploring each object is recorded.
Immunohistochemistry (IHC)
Objective: To visualize and quantify cellular and molecular changes in the brain tissue.
Procedure:
-
Animals are euthanized, and their brains are collected and fixed (e.g., in paraformaldehyde).
-
The brains are sectioned using a cryostat or vibratome.
-
The sections are incubated with primary antibodies specific to the target proteins (e.g., BrdU for proliferating cells, Ki67 for cell proliferation, NeuN for mature neurons, GFAP for astrocytes).
-
The sections are then incubated with fluorescently labeled secondary antibodies.
-
Imaging is performed using a fluorescence microscope, and the number of labeled cells or the intensity of the signal is quantified.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Signaling pathway of A1AR antagonism.
Caption: Experimental workflow for MCAO studies.
Conclusion
The available evidence strongly suggests that the A1AR antagonist DPCPX holds significant promise as a neuroprotective agent, particularly in the context of ischemic stroke. Its demonstrated ability to improve neurological function, promote survival, and stimulate neurogenesis provides a solid foundation for further investigation.
While a direct comparison with "this compound" is not possible due to the lack of available data, this guide provides a comprehensive framework for such an evaluation. Future research directly comparing the efficacy and safety profiles of different A1AR antagonists will be critical in identifying the most promising candidates for clinical development in the treatment of neurological disorders. Researchers are encouraged to utilize the provided tables and experimental outlines to structure their comparative studies.
References
- 1. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective A1 Adenosine Receptor (A1AR) Antagonists
Disclaimer: The specific compound "A1AR antagonist 6" could not be identified in publicly available scientific literature. It may be an internal designation not in the public domain. This guide therefore provides a detailed comparison of three well-characterized, selective A1AR antagonists: DPCPX , Rolofylline (KW-3902) , and the less selective but frequently referenced CGS-15943 . This comparison is intended for researchers, scientists, and professionals in drug development to evaluate the performance and characteristics of these key pharmacological tools.
Comparative Analysis of Binding Affinity and Selectivity
The primary measure of a receptor antagonist's potency and selectivity is its binding affinity, commonly expressed as the inhibition constant (Ki). This value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values for the target receptor (A1AR) against other related receptor subtypes (A2A, A2B, and A3).
The following table summarizes the binding affinities of DPCPX, Rolofylline (KW-3902), and CGS-15943 for various adenosine (B11128) receptor subtypes.
| Compound | Receptor Subtype | Species | Ki (nM) | Selectivity (A2A/A1) | Selectivity (A2B/A1) | Selectivity (A3/A1) | Reference |
| DPCPX | A1 | Human | 3.9 | 33.3 | 12.8 | >1025 | [1][2][3] |
| A2A | Human | 130 | [1][2][3] | ||||
| A2B | Human | 50 | [1][2] | ||||
| A3 | Human | 4000 | [1][2][3] | ||||
| A1 | Rat | 0.46 | 739 | [4] | |||
| A2 | Rat | 340 | [4] | ||||
| Rolofylline (KW-3902) | A1 | Rat | 0.19 | 890 | 274 (KB value) | >52631 | [5] |
| A2A | Rat | 170 | [5] | ||||
| A2B | Rat | 52 (KB value) | [5] | ||||
| A3 | Rat | >10,000 | [5] | ||||
| A1 | Guinea-pig | 1.3 | [5] | ||||
| A1 | Dog | 10 | [5] | ||||
| CGS-15943 | A1 | Human | 3.5 | 1.2 | 4.6 | 14.3 | [6][7] |
| A2A | Human | 4.2 | [6][7] | ||||
| A2B | Human | 16 | [6][7] | ||||
| A3 | Human | 50 | [6] |
Note: Ki values can vary based on experimental conditions, tissue/cell types, and radioligands used. Data from the same species and experimental system should be used for the most accurate comparison. Rolofylline (KW-3902) shows marked species-dependent differences in binding affinity.[5] CGS-15943, while potent, is considered a non-selective adenosine receptor antagonist as it displays high affinity for both A1 and A2A receptors.[6][7]
A1AR Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[4][8] Activation of A1AR by its endogenous ligand, adenosine, triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4][8]
Caption: A1 Adenosine Receptor (A1AR) Signaling Pathway.
Experimental Methodologies
The characterization of A1AR antagonists relies on standardized in vitro assays to determine their binding and functional properties.
Radioligand Binding Assay (for determining Ki)
This assay directly measures the affinity of a compound for a receptor. It is the gold standard for determining the inhibition constant (Ki).[9]
Objective: To determine the binding affinity (Ki) of a test compound for the A1AR.
Principle: This is a competition assay where the unlabeled test compound competes with a known, radioactively labeled ligand (e.g., [³H]DPCPX) for binding to the A1AR in a preparation of cell membranes expressing the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human A1AR (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in an appropriate assay buffer, and determine the protein concentration (e.g., using a BCA assay).[7]
-
-
Assay Setup (in a 96-well plate):
-
Add a fixed concentration of a selective A1AR radioligand (e.g., [³H]DPCPX) to each well.
-
Add increasing concentrations of the unlabeled antagonist being tested.
-
For determining "total binding," add only the radioligand and buffer.
-
For determining "non-specific binding," add the radioligand and a saturating concentration of a known, potent, non-labeled A1AR ligand.
-
-
Incubation:
-
Add the membrane preparation to each well to start the binding reaction.
-
Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[7]
-
-
Harvesting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Assay: cAMP Inhibition (for determining functional antagonism)
This assay measures the ability of an antagonist to block the functional response of the A1AR, which is the inhibition of cAMP production.
Objective: To measure the ability of an A1AR antagonist to reverse the agonist-induced inhibition of adenylyl cyclase activity.
Principle: A1AR activation by an agonist inhibits adenylyl cyclase, reducing cAMP levels. In the assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to produce a measurable amount of cAMP. Then, an A1AR agonist is added to inhibit this production. The antagonist is then tested for its ability to block the effect of the agonist, thereby restoring cAMP levels.
Detailed Protocol:
-
Cell Culture:
-
Plate cells expressing the A1AR (e.g., CHO-K1 or HEK293) in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with increasing concentrations of the test antagonist for about 15-30 minutes. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a selective A1AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA) to all wells (except controls).
-
Simultaneously or shortly after, add forskolin to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
-
The functional antagonist dissociation constant (KB) can be calculated from the IC50 values using the Schild equation.
-
Caption: Workflow for Characterizing A1AR Antagonists.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
Validating the Selectivity and Potency of A1 Adenosine Receptor Antagonists: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a new compound's selectivity and potency is paramount. This guide provides a comparative framework for assessing antagonists targeting the A1 adenosine (B11128) receptor (A1AR), a G protein-coupled receptor (GPCR) implicated in various physiological processes throughout the body, including in the brain, heart, and kidney.[1][2] Objective comparison with established alternatives is supported by quantitative data and detailed experimental protocols.
A1 Adenosine Receptor Signaling Pathway
The A1AR is primarily coupled to inhibitory G proteins (Gαi/o).[3][4] Upon activation by its endogenous ligand, adenosine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] The Gβγ subunits can also activate other downstream effectors, such as phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[3] Antagonists block these effects by preventing adenosine from binding to the receptor.
Caption: A1AR signaling pathway upon agonist activation and antagonist inhibition.
Comparative Analysis of A1AR Antagonists
The primary measure of an antagonist's potency is its binding affinity (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. Selectivity is determined by comparing the Ki value at the target receptor (A1AR) to its Ki values at other related receptors, such as the A2A, A2B, and A3 adenosine receptor subtypes. A higher selectivity ratio (e.g., Ki A2A / Ki A1) indicates greater specificity for the target.
The table below compares the binding affinities of several well-characterized A1AR antagonists across all four human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity vs. A2A | A1 Selectivity vs. A2B | A1 Selectivity vs. A3 |
| DPCPX | 0.47[6] | ~70[6] | >1000 | >1000 | ~150-fold[6] | >2100-fold | >2100-fold |
| Derenofylline (SLV320) | 1[7] | 398[7] | 3981[7] | 200[7] | 398-fold[7] | 3981-fold[7] | 200-fold[7] |
| XAC | ~4.3[2] | ~215 | >1000 | ~400 | ~50-fold | >230-fold | ~93-fold |
| KW-3902 | <10 | >2000 | >2000 | >2000 | >200-fold | >200-fold | >200-fold |
Note: Data is compiled from multiple sources and experimental conditions may vary. XAC and KW-3902 selectivity data are derived from reports indicating >200-fold selectivity over A2A.[8] Absolute Ki values can differ between studies.
Experimental Protocols for Validation
Accurate determination of potency and selectivity requires standardized and robust experimental methods. The two primary assays used are radioligand binding assays and functional cAMP assays.
This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.[9]
Objective: To determine the inhibition constant (Ki) of a test antagonist at the A1AR.
Materials:
-
Cell membranes prepared from cells stably expressing the human A1AR (e.g., HEK293 or CHO cells).[10]
-
Radioligand: [3H]DPCPX (a high-affinity A1AR antagonist).[10][11]
-
Test antagonist compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled A1AR ligand (e.g., 10 µM XAC).[12]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[11]
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]DPCPX (typically near its Kd value, ~1-2 nM), and a range of concentrations of the unlabeled test antagonist.
-
Total and Non-Specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a saturating concentration of a non-labeled A1AR ligand.[10]
-
Initiation: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[11]
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test antagonist to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
This assay measures the functional consequence of receptor antagonism, specifically the antagonist's ability to block the agonist-induced inhibition of cAMP production.[13][14]
Objective: To determine the functional potency (IC50) of a test antagonist in blocking A1AR-mediated signaling.
Materials:
-
Whole cells stably expressing the human A1AR (e.g., CHO-K1).[10]
-
Adenylyl cyclase stimulator: Forskolin.[10]
-
A1AR agonist: NECA (5′-(N-Ethylcarboxamido)adenosine) or CPA (N6-Cyclopentyladenosine).[15]
-
Test antagonist compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][14]
Procedure:
-
Cell Plating: Seed the A1AR-expressing cells in a 96-well or 384-well plate and culture overnight.[16]
-
Antagonist Pre-incubation: Remove the culture medium and add the test antagonist at various concentrations. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of an A1AR agonist (typically an EC80 concentration, which gives 80% of the maximal effect) in the presence of forskolin. Forskolin stimulates adenylyl cyclase to produce a measurable baseline of cAMP that the A1AR agonist will then inhibit.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[13]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[10]
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the way back to the forskolin-only level.
-
The functional data can also be used in a Schild analysis to determine the antagonist's equilibrium dissociation constant (Kb).[13]
-
Experimental Validation Workflow
The process of validating a novel A1AR antagonist follows a logical progression from initial binding studies to functional and selectivity profiling.
Caption: Workflow for validating the potency and selectivity of a novel A1AR antagonist.
References
- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
A1AR antagonist 6 comparative analysis in different cell lines
A Comparative Analysis of A1AR Antagonists in Diverse Cell Lines
This guide provides a comprehensive comparison of the performance of various Adenosine (B11128) A1 receptor (A1AR) antagonists in different cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support informed decision-making.
Introduction to A1AR Antagonism
The Adenosine A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1] A1AR antagonists block the binding of endogenous adenosine to the receptor, thereby inhibiting its downstream signaling pathways. This mechanism of action has therapeutic potential for a range of conditions, including heart failure, renal dysfunction, and neurodegenerative diseases.[2] The comparative efficacy and selectivity of different A1AR antagonists can vary significantly depending on the cell line and the specific experimental conditions.
Comparative Data of A1AR Antagonists
The following tables summarize the binding affinity (Ki) and functional potency (IC50) of selected A1AR antagonists across various cell lines. This data is essential for comparing their efficacy and selectivity.
Table 1: Binding Affinity (Ki) of A1AR Antagonists in Different Cell Lines
| Antagonist | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| DPCPX | Rat Brain Membranes | [3H]DPCPX | 0.45 | [3] |
| DPCPX | Bovine Brain Membranes | [3H]DPCPX | 0.05-0.19 | [3] |
| DPCPX | Rat Fat Cells | [3H]DPCPX | 0.45 | [3] |
| Rolofylline | Not Specified | Not Specified | Not Specified | [2] |
| Bamifylline | Not Specified | Not Specified | Not Specified | Data not readily available in searches |
| Compound 4a | hA1AR transfected cells | [3H]DPCPX | 76 | [4] |
| ASP5854 | hA1AR transfected cells | Not Specified | 9.03 | [1] |
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a highly selective A1AR antagonist. Rolofylline and Bamifylline are other notable A1AR antagonists, though specific Ki values were not as readily available in the searched literature. Compound 4a and ASP5854 are examples of novel antagonists with high affinity.
Table 2: Functional Potency (IC50) of A1AR Antagonists in Different Cell Lines
| Antagonist | Cell Line | Assay Type | IC50 (µM) | Reference |
| DPCPX | MCF-7 (Breast Cancer) | MTT Assay | 0.87 | [5] |
| DPCPX | KYSE-30 (Esophageal Cancer) | MTT Assay | >100 | [6] |
| DPCPX | YM-1 (Esophageal Cancer) | MTT Assay | >100 | [6] |
| Enzalutamide | LNCaP (Prostate Cancer) | Cytotoxicity Assay | Not specified | [7] |
| Darolutamide | LNCaP (Prostate Cancer) | Cytotoxicity Assay | Not specified | [7] |
IC50 values can vary significantly based on the cell line and the specific endpoint of the assay (e.g., inhibition of cell proliferation vs. inhibition of cAMP production).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the comparative data.
A1AR Signaling Pathway
Experimental Workflow for A1AR Antagonist Evaluation
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A1AR.
Materials:
-
Cell membranes from cells expressing A1AR (e.g., HEK293-hA1AR, rat brain tissue).
-
Radioligand (e.g., [3H]DPCPX).
-
Test A1AR antagonist.
-
Non-specific binding control (e.g., a high concentration of an unlabeled A1AR ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.[8]
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test antagonist.
-
For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a saturating concentration of an unlabeled A1AR ligand.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[9]
cAMP Functional Assay
Objective: To measure the functional potency (IC50) of an A1AR antagonist in inhibiting the agonist-induced decrease in cAMP levels.
Materials:
-
A cell line expressing A1AR (e.g., CHO-K1 cells stably expressing human A1AR).
-
A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).
-
Forskolin (to stimulate adenylate cyclase).
-
Test A1AR antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of an A1AR agonist in the presence of forskolin. Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition.
-
After a defined incubation period, stop the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50).
Cell Viability (MTT) Assay
Objective: To assess the effect of an A1AR antagonist on cell viability and proliferation.
Materials:
-
Selected cell lines (e.g., MCF-7, KYSE-30).
-
Test A1AR antagonist.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., SDS in HCl).
-
96-well plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Treat the cells with various concentrations of the A1AR antagonist and incubate for a specified period (e.g., 24, 48, 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6][10] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in cell viability.
References
- 1. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rolofylline: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. chondrex.com [chondrex.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
A Comparative Analysis of A1 Adenosine Receptor Antagonist Binding Studies
This guide provides a comprehensive comparison of binding studies for various antagonists targeting the A1 adenosine (B11128) receptor (A1AR), a G protein-coupled receptor involved in numerous physiological processes. The data and protocols presented here are intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of A1AR antagonists for their specific research needs.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, primarily by the endogenous ligand adenosine, initiates a cascade of intracellular signaling events.[1][2][3][4][5] The A1AR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This pathway activation also leads to the modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-, P-, and Q-type calcium channels.[1][2] Furthermore, A1AR stimulation can activate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] These signaling events collectively contribute to the diverse physiological effects of A1AR activation, such as reduced heart rate, neurotransmitter release inhibition, and neuroprotection.[2][4]
Caption: A1 Adenosine Receptor Signaling Pathway.
Comparison of A1AR Antagonist Binding Affinities
The following table summarizes the binding affinities (Ki, pKi, pKB, or IC50 values) of several commonly studied A1AR antagonists. These values have been compiled from various independent research findings. It is important to note that experimental conditions can influence these values.
| Antagonist | Receptor Species | Assay Type | Radioligand | Affinity (nM) | Reference |
| DPCPX | Human | Radioligand Binding | [³H]DPCPX | Kd = 2.37 | [6] |
| Rat | Radioligand Binding | ¹²⁵I-APNEA | IC₅₀ ≈ 50 | [7] | |
| CGS 15943 | Human | Radioligand Binding | [³H]DPCPX | Ki (reduced affinity in mutants) | [6] |
| XAC derivatives | Rat | Radioligand Binding | ¹²⁵I-APNEA | IC₅₀ = 26.6 - 51.8 | [7] |
| ASP5854 | Human | Radioligand Binding | Not Specified | Ki = 9.03 | [8] |
| Compound 22l | Human | Radioligand Binding | Not Specified | Ki = 72 | [9] |
| Human | Functional Assay | NECA | pKB = 7.48 (33 nM) | [9] | |
| Compound 28c | Human | Radioligand Binding | Not Specified | Ki = 22 | [9] |
| Human | Functional Assay | NECA | pKB = 7.84 (14 nM) | [9] | |
| CCPA | Human | Radioligand Binding | Not Specified | Ki = 35 (at A3AR) | [10] |
| Compound 10b | Human | Radioligand Binding | Not Specified | Ki (mutational effects observed) | [11] |
| Compound 39 | Human | NanoBRET Binding | Not Specified | High Affinity (mutational effects observed) | [12] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental methodologies.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of an unlabeled A1AR antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the A1AR.
Caption: Experimental Workflow for a Competitive Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare membranes from a cell line (e.g., HEK-293 or CHO) stably or transiently expressing the human A1AR, or from tissues known to have high A1AR density (e.g., rat brain).
-
Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well will contain a final volume of, for example, 200 µL.
-
Prepare serial dilutions of the unlabeled antagonist (test compound) in the assay buffer.
-
-
Incubation:
-
To each well, add the following components in order:
-
A fixed amount of membrane protein (e.g., 10-40 µg).[6]
-
A fixed concentration of the radioligand (e.g., 0.4-0.6 nM [³H]DPCPX), typically at a concentration close to its Kd value.[6]
-
Increasing concentrations of the unlabeled antagonist.
-
For determining non-specific binding, a high concentration of a known A1AR ligand (e.g., 10 µM NECA) is added to a set of wells.
-
For determining total binding, only the radioligand and membranes are added.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
-
Separation and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[13]
-
This guide provides a foundational understanding for the comparative evaluation of A1AR antagonists. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and further validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Affinity Acylating Antagonists for the A1 Adenosine Receptor: Identification of Binding Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to A1AR Antagonist 6 and Non-Selective Adenosine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the selective A1 adenosine (B11128) receptor (A1AR) antagonist, referred to as A1AR antagonist 6 (compound 15), and non-selective adenosine antagonists. The objective is to offer a clear, data-driven analysis of their respective performance characteristics, supported by experimental evidence. This comparison is intended to aid researchers in selecting the appropriate tool compound for their studies and to provide valuable insights for drug development professionals.
Data Presentation: Quantitative Comparison of Antagonist Affinity
The binding affinity of an antagonist to its target receptor and its selectivity for that receptor over others are critical parameters in pharmacology. The following tables summarize the binding affinities (Ki values) of this compound, the well-characterized selective A1AR antagonist DPCPX, and the non-selective antagonists caffeine (B1668208) and theophylline (B1681296) across the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
Table 1: Binding Affinity (Ki) of this compound and Selective A1AR Antagonist DPCPX at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A2A/A1) | Selectivity (A2B/A1) | Selectivity (A3/A1) |
| This compound | 74.1 (pKi 7.13)[1] | Data not available | Data not available | Data not available | - | - | - |
| DPCPX | 0.46 - 3.9[2][3][4] | 130[2][3] | 50 - 1000[2][3] | 4000[2][3] | ~283 | ~109 - 2174 | ~8696 |
Table 2: Binding Affinity (Ki) of Non-Selective Adenosine Antagonists at Human Adenosine Receptors
| Compound | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |
| Caffeine | 12 - 55 | 4.5 - 23 | 25 - 50 | >100 |
| Theophylline | 3.8 - 13 | 4.5 - 25 | 13 - 25 | >100 |
Data for Table 2 was compiled from multiple sources.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol is a standard method to determine the binding affinity of a test compound for the A1 adenosine receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human A1 adenosine receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A1 adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a high-affinity A1AR antagonist.
-
Test Compound: this compound or non-selective antagonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1AR ligand, such as unlabeled DPCPX (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the A1AR-expressing cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]DPCPX (at a concentration near its Kd, typically 1-2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL of [³H]DPCPX, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]DPCPX, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for A1AR Antagonists
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A1AR activation.
Objective: To determine the functional potency (IC50) of an A1AR antagonist by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase activity.
Materials:
-
Cell Line: A cell line stably expressing the human A1AR and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay) or cells suitable for traditional cAMP immunoassays (e.g., HEK293 or CHO cells).
-
A1AR Agonist: A potent and selective A1AR agonist such as N⁶-cyclopentyladenosine (CPA).
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Test Compound: this compound or non-selective antagonists.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cell Culture Medium.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based kits).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the A1AR-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the cell culture medium and pre-incubate the cells with varying concentrations of the test compound (antagonist) in the presence of a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the A1AR agonist (CPA, typically at its EC80 concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 value of the antagonist.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to A1AR signaling, experimental workflows, and the principle of antagonist selectivity.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
Caption: Logical Relationship of Antagonist Selectivity.
References
- 1. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity is species-dependent: Characterization of standard agonists and antagonists at human, rat, and mouse adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A1AR Antagonist 6 and Other Novel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel A1 adenosine (B11128) receptor (A1AR) antagonist, A1AR antagonist 6 (also known as compound 15), with other significant novel A1AR antagonists. The information is curated to assist researchers in evaluating the performance and characteristics of these compounds for potential therapeutic development and further investigation.
Introduction to A1AR Antagonism
The A1 adenosine receptor (A1AR), a G protein-coupled receptor, is a critical regulator in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. Its activation by endogenous adenosine typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, A1AR antagonists are being explored for a range of therapeutic applications, including heart failure, renal dysfunction, and neurodegenerative diseases. This guide focuses on a head-to-head comparison of key performance metrics for this compound and other notable novel antagonists.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other well-characterized novel A1AR antagonists. It is important to note that the data presented here has been compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Comparative Binding Affinity (Ki) of A1AR Antagonists
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Organism/Tissue Source | Radioligand | Ki (nM) | Selectivity (A1 vs A2A) |
| This compound (compound 15) | Not Specified | Not Specified | ~74.1 (pKi = 7.13)[1][2] | Not Specified |
| DPCPX | Human | Not Specified | 3.9 | ~33-fold |
| CGS 15943 | Human (transfected CHO cells) | Not Specified | 3.5 | ~1.2-fold |
| Rolofylline (KW-3902) | Human | Not Specified | <10[3] | >200-fold[3] |
| BG9928 | Human | Not Specified | <10[3] | >200-fold[3] |
| SLV320 | Human | Not Specified | <10[3] | >200-fold[3] |
Table 2: Comparative In Vitro Potency (IC50/EC50) of A1AR Antagonists
In vitro potency (IC50/EC50) measures the concentration of a drug that is required for 50% inhibition/effect in a functional assay. A lower value indicates greater potency.
| Compound | Assay Type | Cell Line | Measured Effect | IC50/EC50 (nM) |
| This compound (compound 15) | Not Specified | Not Specified | Not Specified | ~416.9 (pIC50 = 6.38)[1][2] |
| DPCPX | cAMP functional assay | CHO cells expressing human A1AR | Inverse agonist activity | 1.52 |
Experimental Methodologies
The following sections detail the generalized experimental protocols for the key assays used to characterize A1AR antagonists.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound for the A1AR by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the A1AR are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for IC50/EC50 Determination)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A1AR activation.
1. Cell Culture and Plating:
-
A suitable cell line stably expressing the human A1AR (e.g., CHO or HEK293 cells) is cultured under standard conditions.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
2. Antagonist and Agonist Treatment:
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are pre-incubated with varying concentrations of the test antagonist.
-
An A1AR agonist (e.g., adenosine or NECA) is added at a fixed concentration (typically EC80) to stimulate the receptor, in the presence of forskolin (B1673556) to elevate basal cAMP levels.
3. cAMP Measurement:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
4. Data Analysis:
-
The concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect (IC50) is determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
A1 Adenosine Receptor Signaling Pathway
The activation of the A1AR by its endogenous ligand, adenosine, initiates a signaling cascade that is primarily mediated by the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: A1AR signaling pathway and the mechanism of antagonist action.
Experimental Workflow for A1AR Antagonist Evaluation
The process of evaluating a potential A1AR antagonist involves a series of well-defined experimental steps, from initial binding studies to functional characterization.
Caption: Typical experimental workflow for A1AR antagonist characterization.
References
Evaluating the Specificity of A1AR Antagonist "6" in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of the A1 adenosine (B11128) receptor (A1AR) antagonist, designated here as "Antagonist 6," with other established A1AR antagonists. The following sections present supporting experimental data, detailed methodologies for receptor binding assays, and visualizations of key experimental concepts to aid in the evaluation of this compound for research and development purposes. For the purpose of this guide, the highly selective A1AR antagonist PSB-36 will be used as a representative example of "Antagonist 6."
Data Presentation: Comparative Binding Affinity of A1AR Antagonists
The primary method for evaluating the specificity of a receptor antagonist is to determine its binding affinity for the target receptor versus other related receptor subtypes. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of PSB-36 ("Antagonist 6") and two other common A1AR antagonists, DPCPX and CGS-15943, at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
| Antagonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity vs. A2A | A1 Selectivity vs. A2B | A1 Selectivity vs. A3 |
| PSB-36 ("Antagonist 6") | 0.7 [1] | 980 [1] | 187 [1] | 2300 [1] | 1400-fold | 267-fold | 3286-fold |
| DPCPX | 3.9[2][3] | 130[2][3] | 50[2][3] | 4000[2][3] | 33-fold | 13-fold | 1026-fold |
| CGS-15943 | 3.5[4][5] | 4.2[4][5] | 16[4][5] | 51[4] | 1.2-fold | 4.6-fold | 14.6-fold |
Note: Ki values can vary slightly between different studies and experimental conditions.
As the data indicates, PSB-36 ("Antagonist 6") demonstrates superior selectivity for the A1AR compared to both DPCPX and CGS-15943. CGS-15943, in contrast, is a non-selective adenosine receptor antagonist.[4][5]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay.[6][7] This technique measures the ability of an unlabeled test compound (the antagonist) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test antagonist for the A1 adenosine receptor.
Materials:
-
Membrane Preparations: Cell membranes from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: A high-affinity, selective A1AR antagonist radioligand, such as [3H]DPCPX.
-
Test Antagonist: The unlabeled antagonist to be evaluated (e.g., PSB-36).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive A1AR ligand to determine non-specific binding.
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold for rapid filtration.
-
Scintillation Counter: For quantifying the radioactivity of the bound radioligand.
-
96-well plates.
Procedure:
-
Preparation:
-
Thaw the receptor membrane preparation on ice.
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
Dilute the radioligand to a working concentration (typically at or near its Kd value) in assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Varying concentrations of the test antagonist.
-
A fixed concentration of the radioligand.
-
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Total binding wells contain the membrane preparation and radioligand only.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualizations
Caption: Principle of a competitive radioligand binding assay.
Caption: Workflow for evaluating the specificity of an A1AR antagonist.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. rndsystems.com [rndsystems.com]
- 3. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Comparative Efficacy of Novel A1AR Antagonists: A Data-Driven Analysis Against Established Blockers
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel adenosine (B11128) A1 receptor (A1AR) antagonist, referred to herein as A1AR Antagonist 1, against the well-established A1AR blocker, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, selectivity, and the underlying experimental methodologies.
Introduction to A1AR Antagonism
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Antagonism of the A1AR has therapeutic potential for a range of conditions, such as heart failure, asthma, and neurodegenerative diseases. Established A1AR blockers, primarily xanthine (B1682287) derivatives like DPCPX, have been instrumental in studying these effects. However, the quest for novel antagonists with improved potency and selectivity continues. This guide focuses on A1AR Antagonist 1 (compound 18g), a recently developed 2-amino-4,6-diarylpyrimidine-5-carbonitrile, and evaluates its performance relative to DPCPX.
Quantitative Comparison of Antagonist Efficacy
The following tables summarize the binding affinities (Ki) of A1AR Antagonist 1 and DPCPX for the human A1 adenosine receptor (hA1AR) and their selectivity over other human adenosine receptor subtypes (A2A, A2B, and A3).
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors
| Compound | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA2BAR Ki (nM) | hA3AR Ki (nM) | Data Source |
| A1AR Antagonist 1 (compound 18g) | 2.08 | 6.91 | 31.2 | >1000 | [1] |
| DPCPX | 3.9 | 130 | 1000 | 4000 | [2] |
Table 2: Selectivity Ratios (Ki ratio relative to hA1AR)
| Compound | A2A/A1 | A2B/A1 | A3/A1 |
| A1AR Antagonist 1 (compound 18g) | 3.32 | 15 | >480 |
| DPCPX | 33.3 | 256.4 | 1025.6 |
Note: A higher ratio indicates greater selectivity for the A1AR over the other subtypes.
Key Findings
-
Potency: A1AR Antagonist 1 demonstrates a higher potency for the human A1AR (Ki = 2.08 nM) compared to DPCPX (Ki = 3.9 nM)[1][2].
-
Selectivity: While DPCPX exhibits a superior selectivity profile, particularly against the A3AR, A1AR Antagonist 1 maintains a notable selectivity for the A1AR over the A2A and A2B receptors[1][2].
Experimental Methodologies
The data presented in this guide were obtained using radioligand binding assays. Below are the detailed protocols for determining the binding affinity of A1AR antagonists.
Radioligand Binding Assay for A1AR
This protocol is a standard method for determining the affinity of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing the human A1 adenosine receptor.
-
Radioligand: [³H]-DPCPX or another suitable A1AR-selective radioligand.
-
Test Compound: A1AR Antagonist 1 or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1AR antagonist (e.g., unlabeled DPCPX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).
-
Filtration Apparatus.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Assay Setup: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound at various concentrations or the non-specific binding control. The total assay volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the A1AR signaling pathway and the general workflow of a radioligand binding assay.
Caption: A1AR Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
Validating Research: A Comparative Guide to A1AR Antagonist 6 and Other Key Adenosine Receptor Blockers
For researchers in pharmacology and drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of A1AR antagonist 6 (also known as Compound 15), a potent and selective inhibitor of the A1 adenosine (B11128) receptor (A1AR), against other commonly used A1AR antagonists. By presenting key experimental data, detailed protocols, and visualizing relevant pathways, this guide serves as a resource for scientists seeking to validate previous findings or select the appropriate antagonist for their research needs.
Performance Comparison of A1AR Antagonists
The selection of an appropriate antagonist is critical for the specific experimental goals. Factors such as binding affinity (Ki), functional potency (IC50 or pA2), and selectivity for the A1AR over other adenosine receptor subtypes (A2A, A2B, and A3) must be carefully considered. The following tables summarize the quantitative data for this compound and other well-characterized A1AR antagonists like CGS-15943 and DPCPX.
| Compound | Target(s) | Ki (nM) for human A1AR | Selectivity Profile | Reference(s) |
| This compound (Compound 15) | A1 Adenosine Receptor | pKi of 7.13 | Selective for A1AR | [1] |
| CGS-15943 | Adenosine Receptors (A1, A2A, A2B, A3) | 3.5 | Non-selective | [2][3] |
| DPCPX (1,3-dipropyl-8-cyclopentylxanthine) | A1 Adenosine Receptor | 0.47 - 2 | High selectivity for A1AR over A2AR | [4] |
| XAC (Xanthine Amine Congener) | A1 Adenosine Receptor | ~4.27 | Selective for A1AR | [5] |
Table 1: Binding Affinity and Selectivity of A1AR Antagonists. This table provides a comparison of the binding affinities (Ki) of different antagonists for the human A1 adenosine receptor. A lower Ki value indicates a higher binding affinity. The selectivity profile highlights the specificity of the antagonist for the A1AR subtype.
| Compound | Assay Type | Cell Line | Measured Parameter | Potency | Reference(s) |
| This compound (Compound 15) | Cell Viability Assay | N13 microglia | Prevention of cytokine-induced effects | Effective at 0.03 µM | [1] |
| CGS-15943 | cAMP Accumulation Assay | CHO cells | pIC50 | Not specified as selective A1AR antagonist in this context | [3] |
| DPCPX | cAMP Accumulation Assay | CHO-A1 cells | pA2 | 8.8 | [6] |
| XAC-BY630 (fluorescent derivative of XAC) | cAMP Accumulation Assay | CHO-A1 cells | pKb = 6.7 | Competitive antagonist | [5][7] |
Table 2: Functional Potency of A1AR Antagonists. This table summarizes the functional potency of the antagonists in cellular assays. The potency is often expressed as the half-maximal inhibitory concentration (IC50), the negative logarithm of the antagonist's molar concentration that produces 50% of the maximum possible inhibition (pIC50), or the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response (pA2).
Experimental Protocols
To ensure the validity and reproducibility of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize A1AR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A1AR.
Objective: To measure the affinity of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to the A1AR.
Materials:
-
Cell membranes prepared from cells expressing the human A1AR (e.g., HEK293 or CHO cells).
-
Radioligand with high affinity and selectivity for A1AR (e.g., [3H]DPCPX).
-
Unlabeled A1AR antagonist (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A1AR activation.
Objective: To determine the functional potency of an A1AR antagonist.
Materials:
-
Whole cells expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).
-
A1AR agonist (e.g., N6-cyclopentyladenosine, CPA).
-
A1AR antagonist (test compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of an A1AR agonist in the presence of forskolin. Forskolin is used to increase the basal level of cAMP, making the inhibitory effect of the A1AR agonist more readily measurable.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit.
-
The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in cAMP levels. The data is often plotted as a dose-response curve to calculate the IC50 or pA2 value.
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental procedures is facilitated by clear visual representations.
Caption: A1 Adenosine Receptor (A1AR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay to determine antagonist affinity.
Caption: Workflow for a cAMP functional assay to assess the potency of an A1AR antagonist.
References
- 1. Combined Therapy of A1AR Agonists and A2AAR Antagonists in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of adenosine A1 receptor agonist and antagonist pharmacology using Saccharomyces cerevisiae: implications for ligand screening and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for A1AR Antagonist 6
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with novel compounds such as A1AR antagonist 6, adherence to established disposal protocols is paramount. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials, aligning with general laboratory hazardous waste management principles.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The specific requirements may vary based on the compound's physical form (solid or in solution) and its toxicological properties, which should be detailed in its Safety Data Sheet (SDS). In the absence of a specific SDS for a novel compound, it should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
II. Waste Identification and Segregation
The first and most critical step in proper disposal is the accurate identification and segregation of all waste streams contaminated with this compound. Waste should be segregated at the point of generation to prevent the accidental mixing of incompatible substances.[1]
Key Waste Streams:
-
Unused or Expired Pure Compound: The original solid or neat liquid form of the antagonist.
-
Contaminated Solid Waste: Items such as gloves, weigh boats, pipette tips, and contaminated bench paper.
-
Contaminated Liquid Waste: Solutions containing the antagonist, including stock solutions, experimental buffers, and the initial solvent rinse from cleaning contaminated glassware.
-
Contaminated "Sharps": Needles, syringes, or razor blades that have come into contact with the compound.
-
Empty Containers: The original vial or container that held the pure compound.
III. Step-by-Step Disposal Protocol
All hazardous chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[2][3] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [4][5][6]
-
Solid Waste (Unused Compound and Contaminated Materials):
-
Collect all solid waste in a designated, leak-proof hazardous waste container that is compatible with the chemical.[7]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxic").[1]
-
Keep the container sealed when not in use.[8]
-
-
Liquid Waste (Solutions):
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container (plastic is often preferred).[3]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of all solvents present.[6]
-
Do not mix incompatible waste streams. For instance, store acidic and basic waste separately.[8]
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-proof sharps container.
-
The container should be labeled with "Hazardous Waste," the chemical name, and the biohazard symbol if applicable.
-
-
Empty Containers:
-
The original container of this compound should be disposed of as hazardous waste, even if it appears empty.[1]
-
Some guidelines suggest that non-acutely hazardous chemical containers can be disposed of as regular trash after being triple-rinsed with a suitable solvent. However, the rinsate must be collected as hazardous liquid waste.[2] For a novel compound with unknown toxicity, it is safest to dispose of the container as hazardous waste.
-
IV. Storage of Hazardous Waste
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][8]
-
Ensure all waste containers are properly sealed and labeled.
-
The SAA must be inspected weekly for any signs of leakage.[8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[3]
-
Once a container is full, it must be removed from the SAA within three days.[8]
V. Decontamination of Laboratory Equipment
All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment three times with a small amount of a solvent in which the antagonist is highly soluble.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[1]
-
Standard Cleaning: After the initial solvent rinse, the equipment can be washed with a suitable laboratory detergent and water.
Quantitative Data and Hazard Classification
For a novel compound like this compound, specific quantitative data such as LD50 or specific hazard classifications may not be readily available. In such cases, the compound should be handled as if it were hazardous. The table below summarizes the disposal procedures for different waste streams.
| Waste Stream | Container Type | Labeling Requirements | Disposal Route |
| Unused/Expired Solid Compound | Sealed, chemically compatible container | "Hazardous Waste," "this compound," "Toxic" | EHS/Licensed Contractor |
| Contaminated Solid Waste (PPE, etc.) | Lined, sealed hazardous waste bin | "Hazardous Waste," "this compound," "Toxic" | EHS/Licensed Contractor |
| Contaminated Liquid Waste | Sealed, chemically compatible liquid waste container | "Hazardous Waste," "this compound," List of all components and concentrations | EHS/Licensed Contractor |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste," "this compound," "Sharps" | EHS/Licensed Contractor |
| Empty Original Container | Place in solid hazardous waste container | "Hazardous Waste," "this compound," "Toxic" | EHS/Licensed Contractor |
Experimental Protocols and Visualizations
As this document focuses on disposal procedures, detailed experimental protocols for the synthesis or use of this compound are not included. The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling A1AR antagonist 6
Essential Safety and Handling Guide for A1AR Antagonist 6
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 329693-22-3). The following procedures are based on best practices for handling potent, biologically active research chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) from your supplier and your institution's Environmental Health and Safety (EHS) department before commencing any work.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound. The primary objective is to prevent inhalation, ingestion, and contact with skin and eyes.
| Operation | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- N95 or higher-rated respirator (if not in a ventilated enclosure) | - Use a ventilated balance enclosure or a chemical fume hood.- Employ disposable sleeve covers. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | - Conduct all work within a chemical fume hood to prevent aerosol inhalation.- A face shield may be necessary if there is a splash hazard. |
| General Laboratory Use | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | - Uphold good laboratory hygiene practices. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Lab Coat or disposable gown- Safety Goggles- N95 or higher-rated respirator | - Refer to the detailed spill cleanup protocol below. |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any signs of damage. The compound should be stored at -20°C in a tightly sealed container within a designated and clearly labeled area.[1]
Handling:
-
All manipulations of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk and prevent contamination.
-
Use dedicated spatulas and weigh boats for handling the solid compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Contaminated clothing should be removed and laundered before reuse.[2]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek prompt medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: The disposal of this compound and any contaminated materials must adhere to all local, state, and federal regulations to prevent environmental release.
-
Waste Segregation: All waste contaminated with this compound must be kept separate from general laboratory waste. This includes unused solid compound, solutions, and contaminated consumables like pipette tips, gloves, and bench paper.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Decontamination: Clean all reusable equipment, such as glassware and spatulas, immediately after use. First, use a suitable solvent to remove the compound, followed by a thorough wash with soap and water.
-
Final Disposal: Arrange for the disposal of the segregated waste through your institution's EHS-approved chemical waste management program.
Experimental Protocols and Visualizations
A1 Adenosine (B11128) Receptor (A1AR) Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR). When activated by its endogenous ligand, adenosine, it couples to the Gαi subunit. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] An A1AR antagonist, such as compound 6, blocks adenosine from binding to the receptor, thereby preventing this inhibitory effect and maintaining or increasing cAMP levels.
Caption: this compound blocks adenosine-mediated inhibition of adenylyl cyclase.
Experimental Workflow: cAMP Level Measurement
To assess the efficacy of this compound, a common in vitro experiment is to measure its effect on cAMP levels in a cell line expressing the A1 adenosine receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
